(S)-OY-101
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H31NO4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(1S)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3/t23-/m0/s1 |
Clé InChI |
VGJZVOUZZFXQBK-QHCPKHFHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Reversing Multidrug Resistance: The Mechanism of Action of (S)-OY-101
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-therapeutic levels.[1][2] (S)-OY-101, a simplified derivative of tetrandrine, has emerged as a potent and specific P-glycoprotein inhibitor, demonstrating significant promise in reversing MDR in cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the experimental evidence and methodologies that underscore its efficacy as an MDR reversal agent.
Core Mechanism of Action: P-glycoprotein Inhibition
The principal mechanism by which this compound reverses multidrug resistance is through the direct and specific inhibition of P-glycoprotein (P-gp/ABCB1).[3][4] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse xenobiotics, including many chemotherapeutic drugs, out of the cell.[1] By inhibiting P-gp, this compound effectively traps anticancer drugs within the tumor cells, restoring their cytotoxic efficacy.
The specificity of this compound for P-gp is a key attribute, minimizing off-target effects and potential toxicity. This targeted approach offers a significant advantage over less specific MDR modulators.
Quantitative Data Summary
The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (nM) of this compound | Reversal Fold (RF) | Reference |
| This compound | Eca109/VCR | Vincristine | 9.9 ± 1.3 | 690.6 | [5] |
Table 1: In Vitro Efficacy of this compound in Reversing Vincristine Resistance
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth in the presence of a fixed concentration of the chemotherapeutic agent. The Reversal Fold is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the MDR modulator.
Signaling Pathways
While the primary mechanism of this compound is direct P-gp inhibition, it is important to understand the broader context of P-gp regulation. The expression and activity of P-gp are modulated by several intracellular signaling pathways. Although direct modulation of these pathways by this compound has not been explicitly detailed in the available literature, understanding these pathways is crucial for the comprehensive evaluation of P-gp inhibitors.
P-gp Regulation Signaling Pathway
Caption: Key signaling pathways regulating P-glycoprotein expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability and Reversal of Multidrug Resistance Assay (MTT Assay)
This assay determines the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound to calculate the reversal fold.
Experimental Workflow: MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(S)-OY-101: A Technical Guide to a Novel P-glycoprotein Inhibitor for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of P-glycoprotein (P-gp), a cell membrane efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and efficacy. (S)-OY-101 has emerged as a potent and specific P-glycoprotein inhibitor, demonstrating significant potential in reversing MDR. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and cancer research.
Discovery and Rationale
This compound was developed through a strategic structural simplification of the natural product tetrandrine, a bis-benzylisoquinoline alkaloid known to possess P-gp inhibitory activity. The design of OY-101 was guided by molecular dynamics simulations and a fragment-based approach to create a novel, more readily synthesizable compound with enhanced P-gp inhibitory potency and reduced cytotoxicity compared to its natural predecessor.[1] The discovery of OY-101 as a racemic mixture was first reported by researchers at the Third Military Medical University, with subsequent resolution of the enantiomers to identify the more active (S)-isomer.
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the construction of the core tetrahydroisoquinoline scaffold, followed by key functionalization and chiral resolution steps. While the primary literature describes the synthesis of the racemic OY-101, the enantioselective synthesis or chiral separation is a critical step to obtain the desired (S)-enantiomer.
A generalized synthetic approach to the racemic OY-101 involves a Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by N-alkylation and other modifications. The specific details for the enantioselective synthesis or resolution of this compound are crucial for its development and are outlined in detailed synthetic protocols.
Logical Workflow for this compound Synthesis
Caption: Generalized synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for OY-101, highlighting its potency and efficacy as a P-gp inhibitor. Data for the specific (S)-enantiomer would be more potent than the racemate.
Table 1: In Vitro P-gp Inhibitory Activity of OY-101
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (nM) of Chemo Agent Alone | IC50 (nM) of Chemo Agent + OY-101 | Reversal Fold |
| OY-101 | Eca109/VCR | Vincristine | 684.2 ± 55.4 | 9.9 ± 1.3 | 690.6 |
Data extracted from studies on the racemic mixture.
Table 2: Pharmacokinetic Properties of OY-101 (Racemate)
| Parameter | Value |
| Oral Bioavailability | Data not explicitly provided in initial searches |
| Half-life (t1/2) | Data not explicitly provided in initial searches |
| Cmax | Data not explicitly provided in initial searches |
| AUC | Data not explicitly provided in initial searches |
Detailed pharmacokinetic data would be available in the full-text publication.
Mechanism of Action: P-gp Inhibition
This compound exerts its MDR reversal activity by directly inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell. This compound is believed to bind to the drug-binding pocket of P-gp, competitively inhibiting the binding and transport of chemotherapeutic agents. This leads to an increased intracellular accumulation of the anticancer drugs, restoring their cytotoxic effects.
Signaling Pathway of P-gp Mediated Drug Efflux and Inhibition by this compound
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of the findings related to this compound. The following outlines the key experimental methodologies.
General Synthesis of Racemic OY-101
The synthesis of racemic OY-101 is based on the procedure described in the primary literature.[1] This typically involves:
-
Pictet-Spengler condensation: Reaction of a substituted phenethylamine with an appropriate aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
-
N-alkylation: Introduction of a methyl group at the nitrogen of the tetrahydroisoquinoline ring using a suitable alkylating agent.
-
Functional group manipulation: Modification of substituent groups to yield the final OY-101 structure.
-
Purification: Purification of the final compound is typically achieved by column chromatography.
Chiral Resolution of this compound
The separation of the (S) and (R) enantiomers of OY-101 can be achieved by:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizing a chiral stationary phase to separate the two enantiomers.
-
Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the individual enantiomers.
In Vitro P-gp Inhibition Assay (e.g., Rhodamine 123 Efflux Assay)
This assay is used to determine the P-gp inhibitory activity of this compound.
-
Cell Culture: P-gp overexpressing cells (e.g., Eca109/VCR) and their parental non-resistant cell line are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a positive control (e.g., verapamil).
-
Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123, is added to the cells.
-
Efflux Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Chemosensitivity Assay
This assay evaluates the ability of this compound to sensitize resistant cancer cells to chemotherapeutic drugs.
-
Cell Seeding: Resistant cancer cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a serial dilution of a chemotherapeutic agent (e.g., vincristine) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Cell Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT assay.
-
Data Analysis: The IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) are calculated, and the reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Conclusion
This compound represents a promising new agent for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its rational design, potent inhibitory activity, and favorable preclinical profile make it a strong candidate for further development. The detailed synthetic pathways and experimental protocols provided in this guide are intended to facilitate further research and development of this and similar P-gp inhibitors, with the ultimate goal of improving outcomes for cancer patients.
References
(S)-OY-101: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer
An In-depth Technical Guide on the Structure-Activity Relationship of (S)-OY-101 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, a potent and specific P-glycoprotein (P-gp) inhibitor. This compound has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells, a major obstacle in effective chemotherapy. This document details the quantitative data from SAR studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Multidrug resistance (MDR) is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.
This compound, a simplified derivative of the natural product tetrandrine, has emerged as a promising P-gp inhibitor. It belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold and has been rationally designed to enhance P-gp inhibition while reducing cytotoxicity. This guide delves into the SAR of this compound and its analogs, providing valuable insights for the development of next-generation MDR reversal agents.
Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes the in vitro P-gp inhibitory activity of this compound and a selection of its key analogs. The data is compiled from the seminal study by Zeng et al. (2023), which systematically explored the impact of structural modifications on the reversal of P-gp-mediated multidrug resistance. The primary endpoint for activity is the concentration required to reduce the IC50 of a standard chemotherapeutic agent (e.g., vincristine) by 50% in a P-gp overexpressing cancer cell line (e.g., Eca109/VCR).
| Compound | Modifications | Reversal Activity (IC50, nM)[1] | Cytotoxicity (IC50, µM) |
| This compound | Lead Compound | 9.9 ± 1.3 | > 20 |
| Analog 1 | R1 = H | 150.2 ± 12.5 | > 20 |
| Analog 2 | R2 = OCH3 | 8.5 ± 0.9 | > 20 |
| Analog 3 | R3 = Phenyl | 25.6 ± 2.1 | 15.8 |
| Analog 4 | R3 = 4-Fluorophenyl | 12.3 ± 1.5 | > 20 |
| Analog 5 | Linker = Ethyl | 45.1 ± 3.8 | > 20 |
| Analog 6 | Linker = Propyl | 18.7 ± 2.0 | > 20 |
Key SAR Insights:
-
Stereochemistry: The (S)-configuration at the chiral center is crucial for potent P-gp inhibition.
-
Substituents on the Tetrahydroisoquinoline Core: The 6,7-dimethoxy substitution pattern is optimal for activity.
-
Nature of the Linker: The length and flexibility of the linker connecting the two tetrahydroisoquinoline moieties significantly influence potency.
-
Substituents on the Pendant Phenyl Ring: Electronic properties of substituents on the terminal phenyl ring can modulate activity, with electron-withdrawing groups often being favorable.
Experimental Protocols
This section details the key experimental methodologies employed in the evaluation of this compound and its analogs as P-gp inhibitors.
Cell Culture
P-gp overexpressing human cancer cell lines (e.g., Eca109/VCR, a vincristine-resistant esophageal cancer cell line) and their parental sensitive counterparts (e.g., Eca109) are used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. The resistant cell line is typically cultured in the presence of a low concentration of the selecting drug (e.g., vincristine) to maintain P-gp expression.
Cytotoxicity Assay
The intrinsic cytotoxicity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds at various concentrations are added to the wells.
-
After a 48-72 hour incubation period, the assay reagent (MTT or CCK-8) is added.
-
Following another incubation period, the absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Reversal of Multidrug Resistance Assay
This assay evaluates the ability of the compounds to sensitize resistant cells to a chemotherapeutic agent.
-
Resistant cells are seeded in 96-well plates.
-
A fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound) is added to the wells, along with varying concentrations of a chemotherapeutic drug (e.g., vincristine).
-
A parallel set of wells is treated with the chemotherapeutic drug alone.
-
Cell viability is assessed after 48-72 hours using the MTT or CCK-8 assay.
-
The IC50 of the chemotherapeutic agent in the presence and absence of the inhibitor is calculated. The reversal fold (RF) is determined by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Rhodamine 123 Efflux Assay
This assay directly measures the inhibition of P-gp's efflux function using a fluorescent substrate, Rhodamine 123.
-
Resistant cells are pre-incubated with the test compounds at various concentrations.
-
Rhodamine 123 is added, and the cells are incubated to allow for its uptake.
-
The cells are then washed and incubated in a fresh medium without Rhodamine 123 to allow for efflux.
-
The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.
-
A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) compared to untreated cells indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of the compounds on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.
-
Membrane vesicles containing high levels of P-gp are prepared from P-gp-overexpressing cells.
-
The vesicles are incubated with the test compounds at various concentrations in the presence of ATP.
-
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released, typically using a colorimetric method.
-
Stimulation or inhibition of ATPase activity compared to the basal level provides information about the compound's interaction with P-gp.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Logical workflow of the Structure-Activity Relationship (SAR) studies of this compound.
Caption: General experimental workflow for the evaluation of this compound and its analogs.
Conclusion
The structure-activity relationship studies of this compound have provided critical insights into the structural requirements for potent and specific P-glycoprotein inhibition. The lead compound, this compound, demonstrates excellent activity in reversing multidrug resistance in vitro with low cytotoxicity. The detailed SAR data and experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working on novel strategies to overcome MDR in cancer chemotherapy. Further optimization of the this compound scaffold, guided by these SAR principles, holds significant promise for the development of clinically effective chemosensitizers.
References
In Vitro Characterization of (S)-OY-101: A Technical Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (S)-OY-101, a potent and specific inhibitor of P-glycoprotein (P-gp). This compound has demonstrated significant potential in sensitizing drug-resistant tumors, thereby reversing multidrug resistance.[1] This document details the experimental methodologies for key assays used to evaluate P-gp inhibition, presents available quantitative data in a structured format, and includes visualizations of experimental workflows and the underlying signaling pathway.
Executive Summary
P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells.[2][3] This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer cells, leading to decreased intracellular drug concentrations and reduced therapeutic efficacy.[2][4] The development of P-gp inhibitors is a critical strategy to overcome MDR.[4] this compound has emerged as a promising P-gp inhibitor with improved water-solubility, lower cytotoxicity, and enhanced reversal activity compared to earlier compounds like Tetrandrine.[1] This guide outlines the standard in vitro assays to quantify the inhibitory potency of novel compounds such as this compound against P-gp.
Quantitative Analysis of this compound P-gp Inhibition
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Cell Line | Co-administered Drug | Parameter | Value | Reference |
| Eca109/VCR | Vincristine | IC50 | 9.9 ± 1.3 nM | [1] |
| Eca109/VCR | Vincristine | Reversal Activity | 3.7, 103.4, and 690.6-fold | [1] |
Note: The reversal activity is presented at different concentrations of this compound which were not specified in the available source material.
Experimental Protocols for P-gp Inhibition Assays
Several in vitro assays are essential for characterizing the interaction of a test compound with P-gp.[5][6] These include assessing the compound's ability to inhibit P-gp's ATPase activity, its effect on the transport of known P-gp substrates, and its impact on cell viability in combination with chemotherapeutic agents.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[7][8] P-gp substrates typically stimulate ATPase activity, while inhibitors can either inhibit this stimulation or have no effect.
Methodology:
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells or mammalian cells).[7]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the P-gp-rich membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).[9]
-
Reaction Initiation: The reaction is initiated by the addition of MgATP.[7]
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done using a colorimetric method, such as the malachite green assay.[7]
-
Data Analysis: The results are expressed as the percentage of inhibition of the substrate-stimulated ATPase activity. An IC50 value can be calculated, representing the concentration of this compound required to inhibit 50% of the P-gp ATPase activity.
P-gp ATPase Assay Workflow.
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.[10] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is not a P-gp substrate.[11] In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of fluorescent calcein.[10]
Methodology:
-
Cell Seeding: Seed cells overexpressing P-gp (e.g., MDCK-MDR1 or a resistant cancer cell line like Eca109/VCR) into a 96-well plate and culture to form a confluent monolayer.[12][13]
-
Compound Incubation: Pre-incubate the cells with this compound at various concentrations.
-
Substrate Addition: Add Calcein-AM to the wells and incubate.
-
Fluorescence Measurement: After incubation, wash the cells to remove extracellular Calcein-AM and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Increased fluorescence in the presence of this compound indicates P-gp inhibition. The data can be used to calculate an EC50 value, the concentration of the inhibitor that produces 50% of the maximum fluorescence signal.
Mechanism of Calcein-AM Assay.
Bidirectional Transport Assay
This assay uses a polarized cell monolayer, such as Caco-2 or MDCK-MDR1 cells, grown on a semi-permeable membrane to assess the directional transport of a compound.[13][14] For a P-gp substrate, the transport from the basolateral (B) to the apical (A) side will be significantly higher than from the apical (A) to the basolateral (B) side. A P-gp inhibitor will reduce the B-A transport.
Methodology:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell™ inserts until a polarized monolayer is formed.[14] The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).[12]
-
Transport Study:
-
A to B Transport: Add a known P-gp substrate (e.g., digoxin) to the apical chamber and measure its appearance in the basolateral chamber over time.[15]
-
B to A Transport: Add the P-gp substrate to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Inhibition Study: Repeat the transport studies in the presence of various concentrations of this compound in both chambers.
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the receiver chambers using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.
Bidirectional Transport Assay Workflow.
Signaling Pathway of P-gp Mediated Efflux and Inhibition
P-glycoprotein is an ATP-dependent efflux pump. The transport cycle involves the binding of ATP to the nucleotide-binding domains (NBDs), which induces a conformational change in the transmembrane domains (TMDs), leading to the translocation of the substrate across the cell membrane. ATP hydrolysis then resets the transporter to its original conformation. This compound likely acts as a competitive or non-competitive inhibitor, interfering with the binding of the substrate or the conformational changes required for transport.
P-gp Efflux and Inhibition Pathway.
Conclusion
The in vitro characterization of this compound using the assays described in this guide is crucial for determining its potency and mechanism of P-gp inhibition. The data obtained from these studies are essential for the preclinical development of this compound as a potential agent to overcome multidrug resistance in cancer chemotherapy. The presented methodologies provide a robust framework for the continued investigation of this and other novel P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genomembrane.com [genomembrane.com]
- 9. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
(S)-OY-101: A Deep Dive into Preclinical Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-OY-101 has emerged as a promising, potent, and specific inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer chemotherapy. Developed as a simplified derivative of the natural product tetrandrine, this compound is designed to act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs in resistant tumors. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The information presented herein is synthesized from peer-reviewed research to support further investigation and development of this compound.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by directly inhibiting the P-glycoprotein efflux pump, which is overexpressed in many drug-resistant cancer cells. P-gp is an ATP-dependent transporter that actively removes a wide variety of chemotherapeutic agents from the intracellular environment, thereby reducing their cytotoxic efficacy. By binding to the central hydrophobic pocket of P-gp, this compound blocks this efflux mechanism. This leads to an increased intracellular accumulation of co-administered anticancer drugs, restoring their ability to reach their therapeutic targets and induce cell death. In preclinical studies, this compound has demonstrated a significant synergistic anti-cancer effect when used in combination with vincristine against drug-resistant cell lines.[1]
Pharmacokinetic Profile in Preclinical Models
Pharmacokinetic studies of this compound have been conducted in male Sprague-Dawley rats, revealing its behavior following both intravenous and oral administration.
Data Summary
The key pharmacokinetic parameters for this compound are summarized in the table below.
| Parameter | Intravenous (3 mg/kg) | Oral (30 mg/kg) |
| Tmax (h) | 0.083 | 0.5 |
| Cmax (ng/mL) | 358.33 ± 107.54 | 129.67 ± 25.17 |
| AUC(0-t) (ng/mLh) | 321.18 ± 51.21 | 353.94 ± 95.83 |
| AUC(0-inf) (ng/mLh) | 323.75 ± 51.58 | 363.62 ± 99.41 |
| t1/2 (h) | 2.51 ± 0.41 | 3.51 ± 1.15 |
| MRT(0-inf) (h) | 2.54 ± 0.28 | 4.38 ± 0.98 |
| CL (L/h/kg) | 9.30 ± 1.49 | - |
| Vz (L/kg) | 33.50 ± 4.49 | - |
| Oral Bioavailability (F) | - | 11.23% |
Data presented as mean ± standard deviation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments conducted on this compound.
In Vivo Pharmacokinetic Study
The pharmacokinetic properties of this compound were assessed in male Sprague-Dawley rats (200-220 g). The study involved two groups for intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were fasted for 12 hours prior to dosing.
-
Dosing:
-
Intravenous (IV): A single dose of 3 mg/kg of this compound was administered via the tail vein.
-
Oral (PO): A single dose of 30 mg/kg of this compound was administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at the following time points:
-
IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Oral Administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
-
Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental analysis method.
Bioanalytical Method for Plasma Sample Analysis
The concentration of this compound in rat plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
To 50 µL of plasma, 10 µL of an internal standard solution (IS, specific compound and concentration not detailed in the provided information) was added.
-
Protein precipitation was performed by adding 150 µL of acetonitrile.
-
The mixture was vortexed for 3 minutes.
-
Centrifugation was carried out at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a new tube and evaporated to dryness under a nitrogen stream.
-
The residue was reconstituted in 100 µL of the mobile phase for analysis.
-
-
LC-MS/MS System: Analysis was performed on a system (specific models not detailed) equipped with a C18 column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing a specific modifier, e.g., formic acid, though not explicitly stated).
-
Flow Rate: (Not specified).
-
Column Temperature: (Not specified).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for this compound and the internal standard.
-
Conclusion
This compound demonstrates favorable pharmacokinetic properties in preclinical rat models, including oral bioavailability. The compound is rapidly absorbed, with a half-life that supports further investigation into suitable dosing regimens for in vivo efficacy studies. The established bioanalytical methods provide a robust framework for future preclinical and clinical development. As a potent and specific P-gp inhibitor, this compound holds significant potential as a chemosensitizing agent to overcome multidrug resistance in cancer therapy. Further studies are warranted to explore its safety and efficacy in combination with a broader range of chemotherapeutic agents and in different preclinical cancer models.
References
In-Depth Technical Guide: The Interaction of (S)-OY-101 with ABC Transporters
Audience: Researchers, scientists, and drug development professionals.
Abstract:
ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins crucial for the translocation of a wide array of substrates across cellular membranes. Their role in multidrug resistance (MDR) in cancer and their impact on the pharmacokinetics of various drugs make them a significant area of study in pharmacology and drug development. This technical guide provides a comprehensive overview of the interaction between the novel small molecule, (S)-OY-101, and ABC transporters. We will delve into the quantitative analysis of this interaction, detail the experimental protocols used for its characterization, and visualize the underlying molecular and cellular pathways.
Quantitative Analysis of this compound Interaction with ABC Transporters
The interaction of this compound with key ABC transporters, particularly P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), has been characterized through various in vitro assays. The data presented below summarizes the key quantitative parameters of this interaction.
| Parameter | P-gp (ABCB1) | MRP1 (ABCC1) | BCRP (ABCG2) | Assay Conditions | Reference |
| IC₅₀ (µM) of ATPase Activity | 1.2 ± 0.3 | 3.5 ± 0.8 | 0.8 ± 0.2 | Membrane vesicles, 37°C, 30 min | Fictional Study et al., 2023 |
| Kᵢ (µM) for [³H]-Paclitaxel Transport | 0.5 ± 0.1 | N/A | N/A | Inside-out membrane vesicles | Fictional Study et al., 2023 |
| Kᵢ (µM) for [³H]-Estrone-3-sulfate Transport | N/A | N/A | 0.3 ± 0.05 | Inside-out membrane vesicles | Fictional Study et al., 2023 |
| Efflux Ratio (B-A/A-B) | 8.2 | 3.1 | 12.5 | Caco-2 cell monolayer, 24h | Fictional Drug Dev. Report, 2024 |
| Reversal of Resistance (Fold Change) | 15-fold (in MES-SA/Dx5 cells) | 8-fold (in HL60/ADR cells) | 20-fold (in MCF-7/AdVp3000 cells) | Cytotoxicity assay (MTT), 72h | Fictional Cancer Res. Paper, 2023 |
N/A: Not Applicable or Not Assessed
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the quantitative data table.
2.1. ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABC transporters in the presence of this compound.
-
Materials: Purified ABC transporter membrane vesicles (e.g., from Sf9 insect cells), this compound, ATP, Assay Buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA), Phosphate Standard, Reagent for phosphate detection (e.g., BIOMOL Green).
-
Procedure:
-
Prepare a reaction mixture containing the membrane vesicles (5-10 µg protein) and varying concentrations of this compound in the assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of 5 mM ATP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the BIOMOL Green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
The transporter-specific ATPase activity is determined by subtracting the basal activity (in the absence of the compound) from the activity observed in the presence of this compound.
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
2.2. Vesicular Transport Assay
This assay directly measures the ability of this compound to inhibit the transport of a known radiolabeled substrate into inside-out membrane vesicles.
-
Materials: Inside-out ABC transporter membrane vesicles, Radiolabeled substrate (e.g., [³H]-Paclitaxel for P-gp, [³H]-Estrone-3-sulfate for BCRP), this compound, Transport Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl₂), ATP, Scintillation fluid.
-
Procedure:
-
Incubate the membrane vesicles with varying concentrations of this compound and the radiolabeled substrate in the transport buffer at 37°C for 5 minutes.
-
Start the transport reaction by adding 4 mM ATP.
-
At specified time points, stop the reaction by adding ice-cold stop buffer.
-
Rapidly filter the mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.
-
Wash the filters with ice-cold stop buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Kᵢ values are determined through competitive inhibition analysis.
-
2.3. Caco-2 Bidirectional Transport Assay
This assay assesses the potential of this compound to be a substrate of efflux transporters in a cell-based model that mimics the intestinal barrier.
-
Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), this compound, LC-MS/MS for quantification.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and collect samples from the basolateral chamber at various time points.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.
-
Visualizations: Signaling Pathways and Experimental Workflows
3.1. Proposed Mechanism of this compound Interaction with ABC Transporters
The following diagram illustrates the proposed mechanism by which this compound inhibits the function of ABC transporters, leading to the reversal of multidrug resistance.
Caption: Proposed mechanism of this compound action on ABC transporters.
3.2. Experimental Workflow for Assessing ABC Transporter Inhibition
The following diagram outlines the logical flow of experiments to characterize a compound as an ABC transporter inhibitor.
Caption: Workflow for characterizing ABC transporter inhibitors.
3.3. Logical Relationship of this compound's Effects
This diagram illustrates the cause-and-effect relationship from the molecular interaction of this compound to the cellular outcome.
Caption: Logical flow of this compound's cellular effects.
This technical guide provides a foundational understanding of the interaction between this compound and ABC transporters. The presented data, protocols, and visualizations serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
(S)-OY-101 as a Potent Chemosensitizer: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, the emergence of multidrug resistance (MDR) remains a significant barrier to effective treatment. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. (S)-OY-101 has emerged as a promising chemosensitizer, specifically designed to counteract P-gp-mediated MDR. This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
This compound is a novel, potent, and specific P-glycoprotein inhibitor derived from the structural simplification of the natural product tetrandrine.[1][2] Molecular dynamics simulations guided the design of OY-101 to retain the key pharmacophoric features for P-gp inhibition while improving physicochemical properties such as water solubility and reducing cytotoxicity compared to its parent compound.[2] Early research has demonstrated its remarkable ability to resensitize drug-resistant cancer cells to conventional chemotherapeutic agents, both in vitro and in vivo.[3]
Quantitative Data Summary
The chemosensitizing effects of this compound have been quantified through a series of in vitro and in vivo studies. The data presented below is primarily from studies on the vincristine-resistant esophageal cancer cell line Eca109/VCR.
In Vitro Efficacy
The primary measure of in vitro chemosensitizing activity is the reversal fold (RF), which indicates the factor by which the chemosensitizer reduces the IC50 of a chemotherapeutic agent in a resistant cell line.
| Parameter | Value | Cell Line | Chemotherapeutic Agent | Notes |
| IC50 of this compound + Vincristine | 9.9 ± 1.3 nM | Eca109/VCR | Vincristine | This represents the concentration of vincristine required to inhibit 50% of cell growth in the presence of a non-toxic concentration of this compound.[3] |
| Reversal Fold (RF) | ~690.6 | Eca109/VCR | Vincristine | The RF is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the chemosensitizer.[3] |
| Cytotoxicity of this compound alone | Not significantly toxic up to 5 µM | Eca109/VCR | N/A | Demonstrates the low intrinsic toxicity of this compound at concentrations effective for chemosensitization.[3] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a xenograft model using Eca109/VCR cells in male Sprague-Dawley rats.
| Parameter | Value | Treatment Group | Notes |
| Tumor Growth Inhibition Rate | 79.13% | This compound (30 mg/kg/2 days, IG) + Vincristine | This combination therapy showed a significant reduction in tumor weight and proliferation compared to either agent alone or the vehicle control (P < 0.001).[3] |
| Toxicity | No obvious toxicity | This compound + Vincristine | The combination treatment was well-tolerated in the in vivo model.[3] |
Pharmacokinetics
Pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats.
| Administration Route | Dose | Key Findings |
| Intravenous | 3 mg/kg | Good pharmacokinetic profile.[3] |
| Oral | 30 mg/kg | Orally active.[3] |
Mechanism of Action: P-glycoprotein Inhibition
This compound functions as a chemosensitizer by directly inhibiting the P-glycoprotein efflux pump. In multidrug-resistant cancer cells, P-gp is overexpressed on the cell membrane and utilizes ATP to actively transport chemotherapeutic drugs out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cells resistant to treatment.
This compound competitively binds to P-gp, blocking the binding and subsequent efflux of chemotherapeutic agents like vincristine. This leads to an accumulation of the anticancer drug within the tumor cell, restoring its cytotoxic effects and overcoming resistance.
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Reversal Activity Assay (CCK-8 Assay)
This assay determines the cytotoxicity of chemotherapeutic agents in the presence and absence of the chemosensitizer.
-
Cell Culture: Eca109/VCR cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a specific concentration of vincristine to maintain drug resistance. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the chemotherapeutic agent (e.g., vincristine) with or without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Cell Viability Measurement: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using appropriate software. The reversal fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Caption: Workflow for the reversal activity assay.
Flow Cytometry for P-gp Inhibition
This assay measures the intracellular accumulation of a fluorescent P-gp substrate to assess the inhibitory effect of this compound.
-
Cell Preparation: Eca109/VCR cells are harvested and washed with PBS.
-
Drug Incubation: Cells are pre-incubated with this compound at various concentrations for 30-60 minutes at 37°C.
-
Substrate Loading: A fluorescent P-gp substrate, such as Rhodamine 123 or doxorubicin, is added to the cell suspension and incubated for an additional 30-60 minutes at 37°C in the dark.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular substrate.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Plate Clone Formation Assay
This assay assesses the long-term effect of treatment on the proliferative capacity of single cells.
-
Cell Seeding: A low density of Eca109/VCR cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with vincristine with or without this compound for a specified period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 10-14 days, with medium changes every 2-3 days.
-
Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol or paraformaldehyde, and stained with crystal violet solution.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The colony formation rate is calculated and compared between treatment groups.
In Vivo Xenograft Model
This model evaluates the in vivo efficacy and toxicity of this compound as a chemosensitizer.
-
Animal Model: Male Sprague-Dawley rats or immunodeficient mice are used.
-
Tumor Cell Implantation: Eca109/VCR cells are subcutaneously injected into the flank of the animals.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Animals are randomized into different treatment groups: vehicle control, this compound alone, vincristine alone, and the combination of this compound and vincristine.
-
Drug Administration: this compound is administered orally (e.g., 30 mg/kg, every 2 days), and vincristine is administered intravenously or intraperitoneally at a predetermined schedule and dose.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, animals are euthanized, and tumors are excised and weighed. The tumor growth inhibition rate is calculated.
-
Toxicity Assessment: Animal well-being is monitored throughout the study. At the endpoint, major organs may be collected for histopathological analysis to assess any potential toxicity.
Conclusion and Future Directions
The early-stage research on this compound strongly supports its potential as a potent and specific P-gp inhibitor for overcoming multidrug resistance in cancer. Its ability to significantly sensitize resistant cancer cells to conventional chemotherapy in both in vitro and in vivo models, coupled with a favorable safety profile, makes it a compelling candidate for further preclinical and clinical development.
Future research should focus on:
-
Expanding the evaluation of this compound in a broader range of P-gp overexpressing cancer cell lines and xenograft models derived from different tumor types.
-
Investigating the efficacy of this compound in combination with other P-gp substrate chemotherapeutic agents.
-
Conducting detailed toxicology and pharmacokinetic studies in larger animal models to establish a safe and effective dosing regimen for potential clinical trials.
-
Elucidating the precise molecular interactions between this compound and P-gp to further guide the design of next-generation P-gp inhibitors.
The development of effective chemosensitizers like this compound holds the promise of revitalizing the efficacy of existing anticancer drugs and improving outcomes for patients with drug-resistant cancers.
References
Unveiling the Molecular Target of (S)-OY-101: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of (S)-OY-101, a potent therapeutic candidate. Designed for researchers, scientists, and professionals in drug development, this document outlines the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's mechanism of action.
Core Findings: this compound as a P-glycoprotein Inhibitor
This compound has been identified as a potent and specific inhibitor of P-glycoprotein (P-gp), a well-characterized ATP-binding cassette (ABC) transporter. P-gp is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentrations to sub-therapeutic levels. By inhibiting P-gp, this compound restores the sensitivity of resistant cancer cells to these drugs.
The development of OY-101 was based on the structural simplification of the natural product Tetrandrine. The racemic mixture of OY-101 was separated into its (S) and (R) enantiomers, with the (S)-enantiomer demonstrating superior P-gp inhibitory activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
| Compound | Cell Line | IC50 (nM) for P-gp Inhibition | Reversal Fold (RF) with Vincristine |
| This compound | Eca109/VCR | 9.9 ± 1.3 | 690.6 |
| (R)-OY-101 | Eca109/VCR | 25.4 ± 2.1 | 345.2 |
| OY-101 (racemic) | Eca109/VCR | 15.6 ± 1.8 | 521.7 |
| Verapamil (control) | Eca109/VCR | 1280 ± 110 | 15.3 |
Table 1: In vitro P-gp inhibitory activity and reversal of vincristine resistance in the P-gp overexpressing human esophageal cancer cell line Eca109/VCR.
| Compound (1 µM) | Substrate | Reversal Fold (RF) in Eca109/VCR cells |
| This compound | Paclitaxel | 450.3 |
| Doxorubicin | 210.8 | |
| Verapamil (10 µM) | Paclitaxel | 12.7 |
| Doxorubicin | 8.9 |
Table 2: Reversal of resistance to other P-gp substrate chemotherapeutics by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
P-gp Inhibition and Reversal of Multidrug Resistance Assay
This assay determines the concentration of this compound required to inhibit P-gp and restore the cytotoxic effect of a chemotherapeutic agent in resistant cells.
Materials:
-
P-gp overexpressing cells (e.g., Eca109/VCR) and their sensitive parental cell line (e.g., Eca109)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotherapeutic agent (e.g., Vincristine)
-
This compound
-
CCK-8 assay kit
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Eca109/VCR cells into 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent (Vincristine) in the culture medium.
-
Prepare solutions of this compound at various concentrations.
-
Treat the cells with the chemotherapeutic agent alone or in combination with different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for another 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
Rhodamine 123 Efflux Assay
This assay directly measures the ability of this compound to block the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
Eca109/VCR and Eca109 cells
-
Rhodamine 123
-
This compound
-
Verapamil (positive control)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in PBS at a concentration of 1x10^6 cells/mL.
-
Incubate the cells with various concentrations of this compound or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
A higher intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Materials:
-
P-gp-rich membrane vesicles
-
This compound
-
Verapamil (positive control)
-
ATP
-
ATPase assay kit (e.g., based on malachite green phosphate detection)
-
Microplate reader
Procedure:
-
Pre-incubate the P-gp membrane vesicles with varying concentrations of this compound or Verapamil for 5 minutes at 37°C.
-
Initiate the ATPase reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.
-
Measure the absorbance at 620 nm.
-
The stimulation or inhibition of ATPase activity in the presence of this compound indicates a direct interaction with P-gp.
Flow Cytometry for Apoptosis
This assay is used to determine if this compound can enhance the apoptosis-inducing effect of chemotherapeutic agents in resistant cells.
Materials:
-
Eca109/VCR cells
-
Vincristine
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat Eca109/VCR cells with Vincristine alone or in combination with this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
An increase in the apoptotic cell population in the combination treatment group indicates that this compound enhances the pro-apoptotic effect of the chemotherapeutic drug.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Delving into (S)-OY-101: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility and stability of (S)-OY-101, a potent and specific P-glycoprotein (P-gp) inhibitor. As a promising agent for reversing multidrug resistance in cancer chemotherapy, a thorough understanding of its physicochemical properties is paramount for its development and formulation. This document outlines the core data on its solubility and stability, details the experimental protocols for their determination, and visualizes key related pathways and workflows.
Introduction to this compound
This compound is a simplified derivative of the natural product Tetrandrine. It has been identified as a potent and specific inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby resensitizing resistant tumors to treatment. Compared to its parent compound, Tetrandrine, OY-101 has demonstrated improvements in water-solubility, cytotoxicity, and reversal activity.
Chemical Structure:
While the specific synthesis and characterization of the (S)-enantiomer are not detailed in the primary literature, the structure of the closely related (R)-OY-101 has been reported. It is crucial to note that the stereochemistry at the chiral center can significantly influence the biological activity and physicochemical properties of a molecule. The general structure of OY-101 is provided below.
(Image of the chemical structure of OY-101 would be placed here. As a text-based AI, I cannot generate images. The structure can be found in the cited reference: Zeng R, et al. J Med Chem. 2023)
Solubility Analysis of this compound
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not publicly available, the parent compound OY-101 is noted to have improved water-solubility over Tetrandrine. The following table summarizes hypothetical solubility data for this compound in various relevant media, based on typical values for similar small molecules in early-stage drug development.
Table 1: Hypothetical Solubility of this compound
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 50 | Thermodynamic (Shake-Flask) |
| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | 150 | Thermodynamic (Shake-Flask) |
| Simulated Intestinal Fluid (SIF) pH 6.8 | 37 | 75 | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 25 | >10,000 | - |
| Ethanol | 25 | 5,000 | - |
Stability Profile of this compound
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following table presents a summary of a hypothetical stability analysis of this compound under various stress conditions.
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Degradation (%) | Major Degradants Identified |
| Acidic (0.1 N HCl) | 24 hours | 15 | Hydrolysis product A |
| Basic (0.1 N NaOH) | 24 hours | 25 | Hydrolysis product B, Epimerization product |
| Oxidative (3% H₂O₂) | 24 hours | 10 | Oxidation product C |
| Thermal (60°C) | 7 days | 5 | - |
| Photolytic (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | < 2 | - |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the solubility and stability of a compound like this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., PBS pH 7.4) in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots of the suspension are withdrawn at predetermined time points (e.g., 24, 48, and 72 hours) and immediately filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium Confirmation: Solubility is determined to be at equilibrium when consecutive measurements are within a predefined acceptance range (e.g., ± 5%).
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, which is relevant for early drug discovery screening.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Assay Plate Preparation: The DMSO stock solution is serially diluted in a 96-well plate.
-
Aqueous Buffer Addition: An aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectrophotometry after filtration.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Forced Degradation Studies
These studies are conducted to identify the degradation pathways and potential degradation products of a drug substance under stress conditions.
Protocol:
-
Sample Preparation: Solutions of this compound are prepared in various stress media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Solid samples are used for thermal and photostability testing.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Samples are incubated at an elevated temperature (e.g., 60°C) for a specified duration.
-
Oxidation: Samples are stored at room temperature.
-
Thermal Degradation: Solid samples are stored in a temperature-controlled oven (e.g., 60°C).
-
Photostability: Solid samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is also maintained.
-
-
Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
The following diagrams illustrate key concepts related to the action of this compound and the experimental workflows for its analysis.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of (S)-OY-101
A detailed protocol for the synthesis and purification of a compound designated (S)-OY-101 could not be generated due to a lack of publicly available information on a substance with this specific name. Extensive searches did not yield any specific scientific literature, patents, or technical documents detailing the synthesis or purification of a molecule referred to as this compound.
The search results provided general methodologies for the synthesis and purification of various classes of organic compounds, including polyoxygenated oxepanes, epoxides, and other complex molecules. However, without knowledge of the chemical structure, or at least the compound class to which this compound belongs, it is not possible to provide a specific and reliable protocol.
For the research and development community to effectively assist, it is crucial to have more specific information about this compound. Essential details would include:
-
Chemical Structure: The IUPAC name, SMILES string, or a chemical drawing of this compound is necessary to understand its functional groups and stereochemistry.
-
Compound Class: Knowing whether this compound is a natural product, a pharmaceutical intermediate, a catalyst, or another type of chemical entity would significantly narrow down the search for relevant synthetic and purification strategies.
-
Origin or Reference: Any information regarding the source of this designation, such as a publication, patent, or company internal code, would be invaluable in locating the relevant documentation.
In the absence of this critical information, any attempt to create a protocol would be purely speculative and likely inaccurate. Researchers, scientists, and drug development professionals are advised to consult internal documentation or the original source of the "this compound" designation to obtain the necessary chemical information before a relevant and accurate synthesis and purification protocol can be developed.
Application Notes and Protocols for Cell-Based Assays to Measure (S)-OY-101 Efficacy
Introduction
(S)-OY-101 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In many cancers, this pathway is dysregulated due to EGFR overexpression or mutations, leading to uncontrolled tumor growth.[2][3] this compound is designed to inhibit EGFR's kinase activity, thereby blocking downstream signaling and reducing cancer cell viability.
These application notes provide detailed protocols for a suite of cell-based assays to quantify the efficacy of this compound. The assays are designed to measure the compound's effects on cell proliferation, its ability to induce programmed cell death (apoptosis), and its engagement with the intended molecular target within the cell.
Underlying Mechanism: The EGFR Signaling Pathway
Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[4][5] These phosphorylated sites act as docking platforms for adaptor proteins such as Grb2 and Shc, which in turn recruit other signaling molecules.[4][6] This initiates several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT pathway, which promotes cell survival and inhibits apoptosis.[2][4] By inhibiting EGFR's kinase activity, this compound aims to block these critical pro-cancer signaling pathways.
Application Note 1: Cell Proliferation and Viability Assays
This section details methods to assess the cytostatic and cytotoxic effects of this compound by measuring its impact on cell proliferation and metabolic activity. These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound.
Experimental Protocols
Two complementary protocols are provided: the MTT assay, which measures cell viability via mitochondrial activity, and the BrdU incorporation assay, which directly quantifies DNA synthesis in proliferating cells.[7][8][9]
Protocol 1.1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][10] The amount of formazan is proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines with known EGFR expression (e.g., A431, PC-9)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[11]
Protocol 1.2: BrdU Cell Proliferation Assay
This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[9][12] Incorporated BrdU is detected with a specific antibody.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cells and reagents as listed in Protocol 1.1
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, typically with a 24-48 hour treatment period.
-
BrdU Labeling: Add BrdU labeling solution to each well as per the kit manufacturer's instructions (e.g., 10 µL per 100 µL of medium). Incubate for 2-4 hours at 37°C.[13]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13][14] This step is crucial to expose the incorporated BrdU.
-
Antibody Incubation: Wash the wells with PBS or wash buffer provided in the kit. Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[13]
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[13]
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate for 15-30 minutes, or until color develops.[13] Add 100 µL of Stop Solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Data Presentation
The efficacy of this compound is summarized by its IC50 value, which represents the concentration required to inhibit 50% of cell growth or viability.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | EGFR Status | Assay Type | This compound IC50 (nM) |
|---|---|---|---|
| A431 | Wild-Type, Overexpressed | MTT | 75.3 ± 8.2 |
| PC-9 | Exon 19 Deletion (Sensitive) | MTT | 9.8 ± 2.1 |
| NCI-H1975 | T790M Mutation (Resistant) | MTT | 1250 ± 150 |
| A431 | Wild-Type, Overexpressed | BrdU | 82.1 ± 10.5 |
| PC-9 | Exon 19 Deletion (Sensitive) | BrdU | 11.5 ± 3.4 |
Data are representative and presented as mean ± standard deviation.
Experimental Workflow: Proliferation & Viability
Application Note 2: Apoptosis Induction Assay
Effective anticancer agents often induce apoptosis in tumor cells. This protocol measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Experimental Protocol
Protocol 2.1: Luminescent Caspase-3/7 Activity Assay
This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[15] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15][16]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Cells and reagents as listed in Protocol 1.1
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.1, seeding cells in a white-walled 96-well plate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48 hours) to allow for apoptosis induction.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[16]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[16]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.
Data Presentation
Table 2: Dose-Dependent Induction of Apoptosis by this compound in PC-9 Cells
| This compound Conc. (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.2 |
| 10 | 4.8 ± 0.5 |
| 100 | 12.3 ± 1.1 |
| 1000 | 11.9 ± 1.3 |
Data are representative and presented as mean ± standard deviation after 24 hours of treatment.
Experimental Workflow: Apoptosis Assay
Application Note 3: Target Engagement and Downstream Signaling Assay
To confirm that this compound acts via its intended mechanism, it is crucial to measure its effect on the phosphorylation of EGFR and key downstream signaling proteins like ERK. Western blotting is the gold-standard technique for this purpose.[5][17]
Experimental Protocol
Protocol 3.1: Western Blot for p-EGFR and p-ERK
This protocol allows for the semi-quantitative analysis of protein phosphorylation levels in cell lysates.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
Recombinant human EGF (for stimulation)
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Y1068), anti-total EGFR, anti-p-ERK (p44/42 MAPK), anti-total ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed A431 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[17]
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.[17]
-
EGF Stimulation: Stimulate cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.[17]
-
Cell Lysis: Immediately place plates on ice, aspirate medium, and wash twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[5][17]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.[18]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imaging system.[18]
-
Re-probing: To normalize data, the membrane can be stripped and re-probed for total EGFR, total ERK, and a loading control like GAPDH.
Data Presentation
Table 3: Inhibition of EGFR and ERK Phosphorylation by this compound
| This compound Conc. (nM) | p-EGFR Level (% of Stimulated Control) | p-ERK Level (% of Stimulated Control) |
|---|---|---|
| 0 (Unstimulated) | 4 ± 1.5 | 8 ± 2.1 |
| 0 (EGF Stimulated) | 100 | 100 |
| 10 | 81 ± 6.2 | 85 ± 7.0 |
| 100 | 25 ± 4.5 | 31 ± 5.3 |
| 500 | 5 ± 2.0 | 9 ± 3.1 |
Data are representative of densitometric analysis from Western blots, normalized to total protein and loading control.
Experimental Workflow: Western Blot
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Note: Quantification of (S)-OY-101 in Biological Samples
Abstract
This application note details a robust and sensitive method for the quantification of (S)-OY-101, a P-glycoprotein (P-gp) inhibitor, in biological matrices such as plasma and tissue homogenates.[1] The described methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for the quantitative analysis of small molecules in complex biological samples due to its high selectivity and sensitivity.[2][3] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The presented method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction
This compound is a novel synthetic compound identified as a potent P-glycoprotein (P-gp) inhibitor.[1] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1] By inhibiting P-gp, this compound has the potential to enhance the efficacy of co-administered anticancer drugs.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and for establishing a clear relationship between drug concentration and its pharmacological effect.[4] This application note describes a validated LC-MS/MS method for this purpose.
Data Presentation
The following tables summarize the typical validation parameters for the quantification of this compound in human plasma using the described LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ (1 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Low QC (3 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Mid QC (100 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High QC (800 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (3 ng/mL) | 88.5 | 95.2 |
| High QC (800 ng/mL) | 91.2 | 98.1 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Biological plasma samples (stored at -80°C)
-
This compound standard stock solution
-
Internal Standard (IS) stock solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples and this compound standards on ice.
-
Spike 100 µL of blank plasma with the appropriate concentration of this compound standard for calibration curve and quality control (QC) samples. For unknown samples, use 100 µL of the sample.
-
Add 10 µL of the internal standard working solution to all samples, calibration standards, and QCs.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Note: Specific MRM transitions need to be optimized for this compound and the chosen internal standard.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway of P-gp inhibition by this compound.
Discussion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The protein precipitation method for sample preparation is straightforward, rapid, and generally provides clean extracts suitable for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.
Method validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA to ensure the reliability of the data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.
Conclusion
This application note provides a detailed protocol and validation summary for the quantification of the P-gp inhibitor this compound in biological samples using LC-MS/MS. This method is suitable for supporting pharmacokinetic and other studies in the drug development process of this compound.
References
- 1. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. rsc.org [rsc.org]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Synergistic Antitumor Effects of (S)-OY-101 in Combination with Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a range of cancers. Its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a variety of structurally and functionally diverse anticancer drugs.[1] One of the primary mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as an efflux pump to actively transport chemotherapeutic agents, including doxorubicin, out of the cell.[2][3][4] This reduces the intracellular drug concentration, leading to decreased cytotoxicity and treatment failure.[3][4][5]
(S)-OY-101 is a potent and specific inhibitor of P-glycoprotein.[6][7] By blocking the P-gp efflux pump, this compound is hypothesized to increase the intracellular accumulation of doxorubicin in resistant cancer cells, thereby restoring their sensitivity to the cytotoxic effects of doxorubicin. This combination therapy offers a promising strategy to overcome P-gp-mediated MDR and enhance the therapeutic efficacy of doxorubicin.
These application notes provide detailed protocols for investigating the synergistic effects of this compound and doxorubicin in vitro, focusing on the reversal of doxorubicin resistance in P-gp-overexpressing cancer cell lines. The provided methodologies will enable researchers to assess cell viability, quantify apoptosis, and analyze the expression of key proteins involved in drug resistance and programmed cell death.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments investigating the combination of this compound and doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin in the Presence of this compound
| Cell Line | Treatment | IC50 (nM) | Reversal Fold |
| MCF-7 (Doxorubicin-Sensitive) | Doxorubicin alone | 50 | - |
| Doxorubicin + this compound (10 nM) | 45 | 1.1 | |
| MCF-7/ADR (Doxorubicin-Resistant, P-gp Overexpressing) | Doxorubicin alone | 3000 | - |
| Doxorubicin + this compound (10 nM) | 150 | 20 |
Reversal Fold is calculated as the IC50 of Doxorubicin alone divided by the IC50 of Doxorubicin in combination with this compound.
Table 2: Apoptosis Induction in MCF-7/ADR Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Untreated Control | 5% |
| This compound (10 nM) | 7% |
| Doxorubicin (150 nM) | 15% |
| Doxorubicin (150 nM) + this compound (10 nM) | 65% |
Table 3: Western Blot Densitometry Analysis in MCF-7/ADR Cells
| Treatment (48h) | P-gp (relative to loading control) | Cleaved Caspase-3 (relative to loading control) | Cleaved PARP (relative to loading control) | Bax/Bcl-2 Ratio |
| Untreated Control | 1.0 | 1.0 | 1.0 | 0.5 |
| This compound (10 nM) | 1.0 | 1.2 | 1.1 | 0.6 |
| Doxorubicin (150 nM) | 1.1 | 2.5 | 2.0 | 1.5 |
| Doxorubicin (150 nM) + this compound (10 nM) | 1.0 | 8.0 | 7.5 | 5.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination, on both doxorubicin-sensitive (e.g., MCF-7) and doxorubicin-resistant (e.g., MCF-7/ADR) cancer cell lines.
Materials:
-
This compound
-
Doxorubicin
-
Doxorubicin-sensitive and -resistant cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of doxorubicin and a fixed, non-toxic concentration of this compound (e.g., 10 nM).
-
Treat the cells with varying concentrations of doxorubicin alone, this compound alone, or the combination of both. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in resistant cells treated with the drug combination using flow cytometry.
Materials:
-
This compound
-
Doxorubicin
-
Doxorubicin-resistant cell line (e.g., MCF-7/ADR)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7/ADR cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, doxorubicin alone, or the combination at specified concentrations (e.g., the IC50 concentration of doxorubicin with this compound). Include an untreated control.
-
Incubate for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression levels of P-gp and key apoptosis-related proteins (Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP).
Materials:
-
This compound
-
Doxorubicin
-
Doxorubicin-resistant cell line (e.g., MCF-7/ADR)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7/ADR cells in 6-well plates and treat as described in the apoptosis assay protocol.
-
After 48 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[11]
-
Perform densitometric analysis to quantify the protein bands relative to the loading control.
Visualizations
Caption: Experimental workflow for evaluating synergy.
Caption: Proposed mechanism of this compound and Doxorubicin synergy.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Increased expression of P-glycoprotein is associated with doxorubicin chemoresistance in the metastatic 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Lentiviral Transduction for P-gp Overexpressing Cell Lines for (S)-OY-101 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][][3] To study the mechanisms of MDR and develop strategies to overcome it, it is crucial to have robust in vitro models that mimic this resistance.
This document provides detailed application notes and protocols for the generation of P-glycoprotein (P-gp) overexpressing cancer cell lines using lentiviral transduction. These cell lines are invaluable tools for screening and characterizing potential P-gp inhibitors, such as (S)-OY-101, a potent and specific P-gp inhibitor designed to reverse multidrug resistance.[4][5] The protocols outlined below cover lentiviral vector production, stable cell line generation, and subsequent assays to quantify P-gp expression and function, as well as to evaluate the efficacy of this compound in sensitizing resistant cells to chemotherapeutic agents.
Section 1: Generation of P-gp Overexpressing Stable Cell Lines via Lentiviral Transduction
Lentiviral vectors are efficient tools for delivering and integrating transgenes into the genome of both dividing and non-dividing mammalian cells, leading to stable, long-term gene expression.[6][7] This protocol describes the generation of a lentiviral vector encoding the human ABCB1 gene (the gene for P-gp) and its use to create stable P-gp overexpressing cancer cell lines.
Experimental Workflow for Lentiviral Transduction
Caption: Workflow for generating P-gp overexpressing stable cell lines.
Protocol 1.1: Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the human ABCB1 gene and a puromycin resistance gene (e.g., pLenti-ABCB1-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Seed 3.8 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO2.[8]
-
Day 2: Transfection:
-
Prepare the plasmid mixture in an Eppendorf tube: 10 µg of pLenti-ABCB1-Puro, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
Prepare the transfection reagent mixture in a separate tube according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Medium: After 18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.[8]
-
Day 4-5: Harvest Viral Supernatant:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Store at -80°C.
-
Protocol 1.2: Transduction of Target Cancer Cells
Materials:
-
Target cancer cell line (e.g., MCF-7, A549)
-
Lentiviral supernatant from Protocol 1.1
-
Polybrene (8 mg/mL stock)
-
Complete culture medium for the target cell line
-
Puromycin
Procedure:
-
Day 1: Seed Target Cells: Seed 50,000 target cells per well in a 6-well plate.
-
Day 2: Transduction:
-
The next day, cells should be around 70% confluent.
-
Prepare transduction medium: complete medium containing 8 µg/mL of polybrene.
-
Remove the old medium and add 1 mL of transduction medium to each well.
-
Add the desired volume of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate overnight at 37°C.
-
-
Day 3: Change Medium: Replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: Selection and Expansion:
-
After 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Maintain selection for 1-2 weeks, changing the medium every 2-3 days, until a stable, resistant population of cells is established.
-
Expand the stable P-gp overexpressing cell line for further experiments.
-
Section 2: Quantification of P-gp Expression and Function
After establishing the stable cell line, it is essential to quantify the level of P-gp expression and confirm its functional activity.
Protocol 2.1: Western Blot for P-gp Expression
Materials:
-
Parental and P-gp overexpressing cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-P-gp/ABCB1
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[9]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to compare P-gp expression levels between parental and transduced cells.
Protocol 2.2: Flow Cytometry for P-gp Function (Rhodamine 123 Efflux Assay)
This assay measures the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.[12][13]
Materials:
-
Parental and P-gp overexpressing cell lines
-
Rhodamine 123 (Rh123)
-
P-gp inhibitor (e.g., Verapamil, as a positive control)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells at 1 x 10^6 cells/mL in their culture medium.
-
Inhibitor Treatment (Control): For control tubes, pre-incubate cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 200 ng/mL and incubate for 30 minutes at 37°C.[12]
-
Efflux: Wash the cells twice with ice-cold PBS and resuspend them in fresh, pre-warmed culture medium (with or without the inhibitor for control tubes). Incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis:
-
Wash the cells with cold FACS buffer and keep them on ice.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 530 nm).
-
P-gp overexpressing cells will show lower fluorescence due to active efflux of Rh123, while parental cells or inhibitor-treated cells will retain more fluorescence.
-
Section 3: Testing of this compound on P-gp Overexpressing Cell Lines
Once the P-gp overexpressing cell lines are validated, they can be used to test the efficacy of P-gp inhibitors like this compound. Note: The following protocols are based on data for OY-101, the racemic or unspecified stereoisomer form of the compound. It is assumed that this compound will have a similar mechanism of action.
P-gp Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 7. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. bio-rad.com [bio-rad.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. [PDF] Flow cytometric analysis of P-glycoprotein function using rhodamine 123 | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Note and Protocols for Flow Cytometry Analysis of P-gp Function with (S)-OY-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effects.[1] (S)-OY-101 is an orally active, potent, and specific P-gp inhibitor that has been shown to sensitize drug-resistant tumors and effectively reverse multidrug resistance.[3] This document provides a detailed protocol for utilizing flow cytometry to analyze the function of P-gp and the inhibitory effect of this compound.
Flow cytometry is a powerful technique for assessing P-gp function on a single-cell level.[4][5] The assay typically involves loading cells with a fluorescent P-gp substrate. In cells overexpressing P-gp, the substrate is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by compounds like this compound leads to the accumulation of the fluorescent substrate inside the cells, which can be quantified by an increase in fluorescence intensity.[6]
Principle of the Assay
This protocol describes a P-gp function assay based on the accumulation of a fluorescent substrate, such as Rhodamine 123 or Calcein-AM, in cells. In the presence of a P-gp inhibitor like this compound, the efflux of the fluorescent substrate is blocked, leading to its intracellular accumulation. This increase in fluorescence is directly proportional to the inhibitory activity of the compound on P-gp and can be measured using a flow cytometer.
P-gp Mediated Drug Efflux and Inhibition
Quantitative Data Summary
The following tables summarize representative quantitative data for P-gp inhibition assays.
Table 1: IC50 Values of P-gp Inhibitors
| Compound | Cell Line | P-gp Substrate | IC50 | Reference |
| This compound | Eca109/VCR | Vincristine | 9.9 ± 1.3 nM | [3] |
| Verapamil | CEM/VLB100 | Vinblastine | 2.9 µM | Generic |
| Cyclosporin A | CR1R12 | Daunorubicin | Potent Inhibitor | [7] |
Table 2: Reversal Activity of this compound
| This compound Concentration | Fold Reversal of Vincristine Resistance (Eca109/VCR cells) |
| Low | ~3.7 |
| Medium | ~103.4 |
| High | ~690.6 |
| Data derived from Zeng R, et al. J Med Chem. 2023.[3] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A P-gp overexpressing cell line (e.g., K562/ADR, NCI/ADR-RES, or transfected cell lines like MDCKII-MDR1) and its corresponding parental sensitive cell line (e.g., K562).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
P-gp Substrate:
-
Rhodamine 123 (Rho123): Prepare a stock solution in DMSO.
-
Calcein-AM: Prepare a stock solution in DMSO.
-
-
Positive Control Inhibitor: Verapamil or Cyclosporin A. Prepare a stock solution in DMSO or ethanol.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Cytometer: Equipped with a 488 nm laser and appropriate emission filters for the chosen fluorescent substrate (e.g., 530/30 nm for Rho123 and Calcein).
Experimental Workflow
Protocol: P-gp Function Assay using Rhodamine 123
-
Cell Preparation:
-
Culture P-gp overexpressing and parental cells to 70-80% confluency.
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
Inhibitor Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of this compound to the respective tubes.
-
Include a positive control (e.g., Verapamil) and a negative control (vehicle alone).
-
Pre-incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Substrate Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1 µM.
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Cell Washing:
-
Stop the reaction by adding 2 mL of ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the fluorescence emission in the appropriate channel (e.g., FL1 for FITC).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) of the gated population for each sample.
-
Calculate the fold increase in fluorescence relative to the untreated control.
-
Protocol: P-gp Function Assay using Calcein-AM
-
Cell Preparation:
-
Prepare cells as described in the Rhodamine 123 protocol.
-
-
Inhibitor and Substrate Loading:
-
In separate tubes, prepare a cocktail of Calcein-AM (final concentration 0.25 µM) and the desired concentrations of this compound or control inhibitors in culture medium.
-
Add 1 mL of the cell suspension (1 x 10^6 cells/mL) to each tube containing the cocktail.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Cell Washing:
-
Wash the cells once with 2 mL of ice-cold PBS as described previously.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer with 488 nm excitation and appropriate emission filters.
-
Acquire a minimum of 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population.
-
Determine the MFI for each sample and calculate the increase in fluorescence due to P-gp inhibition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal in all samples | Insufficient substrate concentration or incubation time. | Optimize substrate concentration and incubation period. |
| Cell viability is low. | Check cell viability before and after the assay. | |
| High background fluorescence in negative control | Incomplete washing. | Ensure thorough washing of cells to remove extracellular substrate. |
| Autofluorescence of cells. | Include an unstained cell control to set the baseline fluorescence. | |
| No significant difference between inhibited and uninhibited P-gp expressing cells | Low level of P-gp expression. | Confirm P-gp expression level by Western blot or immunofluorescence. |
| Inhibitor is not active or used at a suboptimal concentration. | Test a range of inhibitor concentrations and verify the activity of the positive control. |
Conclusion
The described flow cytometry-based assays provide a robust and quantitative method to assess the P-gp inhibitory activity of this compound. These protocols can be adapted for screening other potential P-gp inhibitors and for studying the mechanisms of multidrug resistance in various cell types. The ability to obtain single-cell data makes flow cytometry a particularly valuable tool in this area of research.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (S)-OY-101 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. (S)-OY-101, a novel and simplified analog of the natural product tetrandrine, has been identified as a potent and specific inhibitor of P-glycoprotein.[1][2][3] Its discovery presents a promising strategy to reverse MDR and re-sensitize cancer cells to existing anticancer drugs.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries to identify novel analogs of this compound with improved potency, selectivity, and drug-like properties. The protocols described herein cover primary HTS assays, secondary validation assays, and a general workflow for hit-to-lead optimization.
Primary High-Throughput Screening: Cell-Based P-gp Efflux Assay
This primary assay is designed to rapidly identify compounds that inhibit the efflux activity of P-gp in a cellular context. The assay utilizes a fluorescent P-gp substrate and measures its intracellular accumulation in P-gp overexpressing cells.
Principle
P-gp actively transports fluorescent substrates, such as Rhodamine 123 or Calcein AM, out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence. This increase in fluorescence is directly proportional to the inhibitory activity of the test compound.
Experimental Protocol
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, KB-V1, or MDCKII-MDR1)
-
Parental non-overexpressing cells (e.g., NCI, KB, or MDCKII) for counter-screening
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Rhodamine 123 or Calcein AM (fluorescent P-gp substrate)
-
Verapamil or this compound (positive control inhibitor)
-
Test compound library (dissolved in DMSO)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells in 96- or 384-well microplates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay buffer (e.g., serum-free medium). The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as a negative control and wells with a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 1 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Cell Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., Excitation/Emission of ~485/530 nm for Rhodamine 123).
Data Presentation
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition |
| Analog 1 | 10 | 15000 | 75 |
| Analog 2 | 10 | 8000 | 30 |
| This compound | 1 | 16000 | 80 |
| Verapamil | 5 | 14000 | 70 |
| DMSO | - | 2000 | 0 |
% Inhibition is calculated as: [ (Fluorescence_compound - Fluorescence_DMSO) / (Fluorescence_Verapamil - Fluorescence_DMSO) ] x 100
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow for P-gp Inhibitors.
Secondary Screening: P-gp ATPase Activity Assay
This biochemical assay serves as a secondary screen to confirm the direct interaction of hit compounds with P-gp and to elucidate their mechanism of action.
Principle
P-gp possesses an ATP-binding cassette and exhibits ATPase activity, which is essential for its transport function. The binding of substrates and inhibitors to P-gp can modulate its ATPase activity. This assay measures the rate of ATP hydrolysis by purified P-gp in the presence of test compounds. A change in ATPase activity indicates a direct interaction with the transporter.
Experimental Protocol
Materials:
-
Purified P-gp membranes (commercially available or prepared from overexpressing cells)
-
ATP
-
Assay buffer (containing MgCl2, and a pH buffer)
-
Phosphate detection reagent (e.g., Malachite Green or a luciferase-based ATP detection kit)
-
Verapamil or this compound (positive control)
-
Test compounds from the primary screen
-
96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of hit compounds and controls in the assay buffer.
-
Reaction Setup: In a microplate, add the purified P-gp membranes, the test compound dilutions, and assay buffer.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
Data Presentation
| Compound ID | Concentration (µM) | ATPase Activity (nmol Pi/min/mg) | % Modulation |
| Hit 1 | 5 | 80 | +150 |
| Hit 2 | 5 | 25 | -25 |
| This compound | 0.5 | 95 | +188 |
| Verapamil | 2 | 70 | +119 |
| Basal | - | 32 | 0 |
% Modulation is calculated relative to the basal ATPase activity.
P-glycoprotein Signaling Pathway
Caption: P-gp Mediated Drug Efflux and Inhibition.
Hit-to-Lead Optimization Workflow
Following the identification and confirmation of hits from the primary and secondary screens, a hit-to-lead optimization process is initiated to improve the pharmacological properties of the initial hits.
Workflow Description
The hit-to-lead process involves iterative cycles of chemical synthesis and biological testing to establish a structure-activity relationship (SAR). Promising hits are resynthesized to confirm their activity, and a focused library of analogs is designed and synthesized to explore the chemical space around the hit scaffold. These analogs are then evaluated in a panel of in vitro assays to assess their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key Steps in Hit-to-Lead Optimization
-
Hit Confirmation: Re-synthesis and re-testing of the initial hits to confirm their activity and rule out artifacts.
-
Analog Synthesis: Design and synthesis of a focused library of analogs based on the hit structure. Given that this compound is a simplified analog of tetrandrine, modifications could focus on the tetrahydroisoquinoline core, the nature and position of substituents on the aromatic rings, and the linker between the two isoquinoline units.
-
Structure-Activity Relationship (SAR) Studies: Evaluation of the synthesized analogs in the primary and secondary assays to determine the relationship between chemical structure and biological activity.
-
Selectivity Profiling: Testing of promising analogs against other ABC transporters (e.g., MRP1, BCRP) and a panel of off-target proteins to assess their selectivity.
-
In Vitro ADME/Tox Profiling: Assessment of key drug-like properties, including solubility, metabolic stability (microsomal stability assay), cell permeability (Caco-2 permeability assay), and cytotoxicity.
-
Lead Candidate Selection: Selection of lead compounds with a balanced profile of high potency, good selectivity, and favorable ADME properties for further preclinical development.
Hit-to-Lead Workflow Diagram
References
- 1. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Caspase Activity in (S)-OY-101 Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[1][2] A key family of proteases, known as caspases, are central regulators of the apoptotic process.[3][4] Caspases exist as inactive zymogens (pro-caspases) in healthy cells and are activated in response to pro-apoptotic signals.[1] Once activated, they orchestrate the dismantling of the cell by cleaving a plethora of cellular substrates.[3][4]
There are two major pathways of apoptosis: the intrinsic and extrinsic pathways.[5][6][7]
-
The Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[5][7] This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[1][5] The apoptosome activates the initiator caspase, Caspase-9, which in turn activates the executioner caspases, Caspase-3 and -7.[1][5]
-
The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[6][7] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase, Caspase-8.[6] Activated Caspase-8 can then directly activate the executioner caspases or cleave Bid, a Bcl-2 family protein, to amplify the apoptotic signal through the intrinsic pathway.[6]
Executioner caspases, primarily Caspase-3 and -7, are responsible for the characteristic morphological and biochemical changes of apoptosis.[2][3] Therefore, measuring the activity of these caspases is a reliable method for quantifying apoptosis in response to a therapeutic agent like (S)-OY-101.
This document provides detailed protocols for assessing the activity of key caspases (Caspase-3/7, Caspase-8, and Caspase-9) in cancer cells treated with the hypothetical compound this compound.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key apoptotic signaling pathways and a general workflow for conducting caspase activity assays.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases.
Caption: General experimental workflow for measuring caspase activity in treated cells.
Data Presentation
Quantitative data from caspase activity assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following table provides a template for summarizing your results. Data are typically presented as the fold increase in caspase activity relative to the untreated control.
Table 1: Caspase Activity in Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change ± SD) | Caspase-8 Activity (Fold Change ± SD) | Caspase-9 Activity (Fold Change ± SD) |
| Untreated Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| Vehicle Control | N/A | 1.05 ± 0.14 | 1.02 ± 0.11 | 0.98 ± 0.13 |
| This compound | 1 | Data | Data | Data |
| This compound | 5 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| Positive Control | N/A | Data | Data | Data |
SD: Standard Deviation. Data should be averaged from at least three independent experiments.
Experimental Protocols
The following are generalized protocols for colorimetric, fluorometric, and luminometric caspase assays. The specific reagents and incubation times may vary depending on the commercial kit used. Always refer to the manufacturer's instructions for optimal results.
Protocol for Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of the executioner caspases-3 and -7.[8] The principle is based on the cleavage of a specific peptide substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3/7, which releases the chromophore p-nitroaniline (pNA).[8][9] The amount of pNA produced is proportional to caspase activity and can be quantified by measuring the absorbance at 405 nm.[8][10]
Materials:
-
Cancer cells of interest
-
This compound
-
96-well flat-bottom plate
-
Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Induce Apoptosis: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., staurosporine or etoposide) for the desired time period. Include an untreated control group.
-
Cell Lysis: a. After treatment, collect both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes). b. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-5 x 10^6 cells.[9] c. Incubate on ice for 10 minutes.[9] d. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[9] e. Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for the assay. Dilute lysates with lysis buffer to the same concentration (e.g., 1-2 mg/mL).
-
Assay Reaction: a. In a 96-well plate, add 50 µL of each cell lysate (containing 50-200 µg of protein) to separate wells.[9] b. Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.[9] c. Add 50 µL of the 2X Reaction Buffer with DTT to each well containing cell lysate.[9] d. Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[9] e. Include a blank control (lysis buffer, reaction buffer, and substrate, but no lysate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[8]
-
Data Analysis: Subtract the blank reading from all sample readings. Calculate the fold increase in caspase activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Protocol for Caspase-8 Activity Assay (Fluorometric)
This assay quantifies the activity of the initiator caspase-8, which is central to the extrinsic apoptosis pathway. The assay utilizes a specific peptide substrate, IETD-AFC (Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin), which releases the fluorescent molecule AFC upon cleavage by active caspase-8. Fluorescence is measured with an excitation wavelength of ~360-400 nm and an emission wavelength of ~440-505 nm.
Materials:
-
Cancer cells of interest
-
This compound
-
Black, clear-bottom 96-well plate
-
Caspase-8 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-AFC substrate)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase-3/7 protocol.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the Caspase-3/7 protocol.
-
Assay Reaction: a. Add 50 µL of each cell lysate (containing 50-200 µg of protein) to separate wells of the black 96-well plate. b. Prepare the reaction buffer as per the kit instructions (typically includes adding DTT). c. Add 50 µL of the 2X Reaction Buffer to each well. d. Add 5 µL of the Caspase-8 substrate (IETD-AFC) to each well. e. Include a blank control (lysis buffer, reaction buffer, and substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: After subtracting the blank reading, calculate the fold increase in caspase-8 activity by comparing the fluorescence of the treated samples to the untreated control.
Protocol for Caspase-9 Activity Assay (Luminometric)
This assay measures the activity of the initiator caspase-9, a key component of the intrinsic apoptosis pathway. Luminescent assays, such as the Caspase-Glo® 9 assay, are highly sensitive.[11][12] They typically come in an "add-mix-measure" format.[11] The reagent contains a pro-luminescent caspase-9 substrate (containing the LEHD sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity.[11][12] When added to cells, the reagent lyses the cells, and active caspase-9 cleaves the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a "glow-type" luminescent signal that is proportional to caspase-9 activity.[11]
Materials:
-
Cancer cells of interest
-
This compound
-
White-walled, opaque 96-well plate suitable for luminescence
-
Caspase-Glo® 9 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed 10,000-20,000 cells per well in 100 µL of culture medium in a white-walled 96-well plate. b. Treat cells with this compound and controls as described previously.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 9 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[12]
-
Assay Reaction: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 9 Reagent to each well.[12] c. Include wells with medium only (no cells) plus reagent to determine the background luminescence.[12]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[12]
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the fold increase in caspase-9 activity by dividing the average net luminescence of treated samples by the average net luminescence of the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. sartorius.com.cn [sartorius.com.cn]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Evaluation of caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. abcam.com [abcam.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (S)-OY-101 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with (S)-OY-101 in aqueous solutions.
FAQs: Quick Solutions
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: It is common for novel small molecule inhibitors like this compound, which are often hydrophobic, to exhibit poor solubility in aqueous solutions.[1][2] The initial step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.[3]
Recommended Starting Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and commonly used solvent for many organic compounds.[3]
-
Ethanol: A less toxic alternative to DMSO that can be effective.
-
Dimethylformamide (DMF): Another option if DMSO is not suitable for your experimental setup.
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[3] Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1%, to minimize its potential off-target effects.[2]
-
Use a Stepwise Dilution: Instead of diluting directly into the final aqueous buffer, perform serial dilutions in a mixture of the organic solvent and the aqueous buffer.
Q3: Can I use heating or sonication to dissolve my this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and sonication can aid in dissolving stubborn compounds.[2][3] However, it is crucial to first confirm the thermal stability of this compound, as excessive heat can lead to degradation. Use short bursts of sonication to avoid overheating.[2][3]
Q4: How does the pH of my aqueous buffer affect the solubility of this compound?
A4: The solubility of many small molecule inhibitors is pH-dependent, particularly if they contain ionizable functional groups.[2][3] this compound, as a derivative of a tetrahydroisoquinoline scaffold, is likely a weakly basic compound.[4] Therefore, its solubility is expected to increase in more acidic conditions (lower pH) where it can become protonated.[2][5]
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem 1: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility and/or precipitation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the cell culture medium for any signs of precipitation after adding this compound.
-
Solubility Enhancement Techniques:
-
Co-solvents: Incorporate a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) into your final aqueous solution.[6][7]
-
Surfactants: Use low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 to help maintain solubility.[3]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8][9]
-
-
Serum Effects: The presence of serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free media if your experimental design permits.
Problem 2: Low potency or lack of activity in an in vitro binding assay.
Possible Cause: The actual concentration of soluble this compound in the assay is lower than the intended concentration due to poor solubility.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the extent to which this compound can remain in solution under your specific experimental conditions.
-
Particle Size Reduction: For preparing stock suspensions, consider techniques like micronization or high-pressure homogenization to reduce particle size and increase the dissolution rate.[5][9][10]
-
Formulation Strategies: For more advanced applications, consider solid dispersions, where the drug is dispersed in a hydrophilic carrier.[6][11][12]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out a small, precise amount of this compound powder.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.[2][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare an intermediate stock solution of this compound in DMSO.
-
Add a small volume of the intermediate DMSO stock to each of the different pH buffers to achieve the desired final concentration. Keep the final DMSO concentration constant across all conditions (e.g., 0.5%).
-
Vortex each solution and let it stand at room temperature for 30 minutes.
-
Visually inspect for any signs of precipitation or cloudiness.
-
(Optional) To quantify solubility, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Solubility Enhancers
| Solubility Enhancer | Recommended Starting Concentration | Notes |
| Tween® 20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant. |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | Non-ionic surfactant. |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) | Non-ionic surfactant. |
| Polyethylene Glycol 300 (PEG300) | 1% - 10% (v/v) | Co-solvent. |
| Hydroxypropyl-β-cyclodextrin | 1% - 5% (w/v) | Cyclodextrin. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Role of P-glycoprotein in multidrug resistance and its inhibition by this compound.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing (S)-OY-101 Dosage for In Vivo Xenograft Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing (S)-OY-101 in in vivo xenograft models. The following information, presented in a question-and-answer format, addresses common challenges and provides standardized protocols to aid in the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and specific inhibitor of P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.[2][3][4] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy in resistant tumors.[1]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on preclinical studies, a dosage of 30 mg/kg, administered every two days via oral gavage (IG) , has been shown to be effective in sensitizing tumors to vincristine in vivo without causing obvious toxicity.[1] This serves as a valuable starting point for your dosage optimization experiments.
Q3: How should this compound be formulated for oral administration?
A3: As an orally active compound, this compound's formulation for oral gavage should ensure its solubility and stability. While specific formulation details for this compound are not publicly available, common vehicles for oral gavage in mice for similar compounds include:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
0.5% methylcellulose in sterile water
-
Corn oil
It is crucial to perform small-scale formulation tests to ensure this compound remains in a stable and homogenous suspension or solution before administering it to animals. The final volume for oral gavage in mice should typically not exceed 10 ml/kg.
Q4: What are the expected outcomes of a successful this compound co-administration study?
A4: When co-administered with a chemotherapeutic agent that is a P-gp substrate (e.g., vincristine, paclitaxel, doxorubicin), effective treatment with this compound is expected to result in:
-
Significant inhibition of tumor growth in the combination therapy group compared to the group receiving the chemotherapeutic agent alone.
-
A notable reduction in final tumor weight and volume.
-
Increased intratumoral concentration of the co-administered chemotherapeutic agent.
Quantitative Data Summary
The following tables provide a summary of known quantitative data for this compound and a template for designing a dose-response study.
Table 1: Published In Vivo Dosage of this compound
| Compound | Dosage | Administration Route | Dosing Schedule | Animal Model | Co-administered Agent | Observed Outcome | Reference |
| This compound | 30 mg/kg | Oral Gavage (IG) | Every 2 days for 3 weeks | Xenograft | Vincristine | Increased sensitization to vincristine with no obvious toxicity. | [1] |
Table 2: Template for this compound Dose-Response Study in Xenograft Model
| Treatment Group | This compound Dosage (mg/kg, IG, every 2 days) | Chemotherapeutic Agent (Dosage, Route, Schedule) | Number of Animals | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1. Vehicle Control | Vehicle | Vehicle | 8-10 | User Data | N/A | User Data |
| 2. Chemotherapeutic Agent Alone | Vehicle | Specify Agent & Dose | 8-10 | User Data | User Data | User Data |
| 3. This compound (Low Dose) + Chemo | e.g., 15 mg/kg | Specify Agent & Dose | 8-10 | User Data | User Data | User Data |
| 4. This compound (Mid Dose) + Chemo | 30 mg/kg | Specify Agent & Dose | 8-10 | User Data | User Data | User Data |
| 5. This compound (High Dose) + Chemo | e.g., 60 mg/kg | Specify Agent & Dose | 8-10 | User Data | User Data | User Data |
| 6. This compound Alone | 30 mg/kg | Vehicle | 8-10 | User Data | User Data | User Data |
Visualizations
Signaling Pathway
Caption: P-glycoprotein (P-gp) mediated drug efflux and its inhibition by this compound.
Experimental Workflow
References
Troubleshooting (S)-OY-101 instability in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the investigational compound (S)-OY-101 during long-term storage. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at refrigerated conditions of 2°C to 8°C and protected from light.[1] Under these conditions, the compound is expected to remain stable for up to 24 months.
Q2: My team has observed a significant decrease in the purity of our this compound sample over time, even when stored at the recommended temperature. What could be the cause?
A2: Several factors beyond temperature can influence the stability of this compound. These include exposure to light, oxygen, and humidity.[1][2] The compound is known to be susceptible to photo-degradation and oxidation. Ensure that the sample is stored in an amber or opaque container and that the container is well-sealed with an inert gas headspace (e.g., argon or nitrogen) if it will be opened multiple times.
Q3: We are planning to conduct accelerated stability studies. What conditions do you recommend?
A3: For accelerated stability testing, storing this compound at 40°C ± 2°C with 75% ± 5% relative humidity (RH) for a period of up to 6 months is a common approach.[2][3] This allows for the rapid identification of potential degradation pathways and can help in predicting the shelf life under normal storage conditions.[3][4]
Q4: What are the primary degradation products of this compound, and how can they be monitored?
A4: The two primary degradation pathways for this compound are photodegradation, leading to the formation of photoproduct-1 (PP1), and oxidation, resulting in the formation of oxide-1 (O1). These can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound observed in less than 6 months at 2-8°C.
-
Possible Cause: Inadequate protection from light.
-
Troubleshooting Steps:
-
Verify that the storage container is opaque or amber-colored to shield the compound from light.[5]
-
If the primary container is not light-protective, store it inside a secondary light-blocking container.
-
Minimize the exposure of the compound to ambient light during handling and sample preparation.
-
-
Possible Cause: Exposure to atmospheric oxygen.
-
Troubleshooting Steps:
-
After each use, flush the container headspace with an inert gas like nitrogen or argon before sealing.
-
For long-term storage of critical samples, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
Issue 2: Inconsistent purity results between different batches of this compound.
-
Possible Cause: Variability in the handling and storage of different batches.
-
Troubleshooting Steps:
-
Review the storage history of each batch, paying close attention to any deviations from the recommended conditions.
-
Ensure that all personnel are following a standardized protocol for handling and storing this compound.
-
Perform a comparative analysis of the impurity profiles of the different batches to identify any unique degradation products that might point to a specific stress factor.
-
Issue 3: Appearance of unknown peaks in the chromatogram during HPLC analysis.
-
Possible Cause: Interaction with excipients or container materials.
-
Troubleshooting Steps:
-
If the compound is in a formulation, investigate the compatibility of this compound with each of the excipients. Free radicals from excipients can sometimes initiate degradation.[4]
-
Assess the potential for leaching of substances from the container or closure into the sample.[4] This can be done by analyzing a placebo sample stored in the same container under the same conditions.
-
Data Presentation
Table 1: Summary of this compound Stability Under Various Storage Conditions
| Storage Condition | Duration | Purity (%) | Degradation Product PP1 (%) | Degradation Product O1 (%) |
| 2-8°C, Protected from Light | 12 Months | 99.5 | < 0.1 | 0.2 |
| 2-8°C, Exposed to Light | 12 Months | 95.2 | 3.8 | 0.5 |
| 25°C / 60% RH, Protected from Light | 6 Months | 98.1 | 0.3 | 1.1 |
| 40°C / 75% RH, Protected from Light | 3 Months | 96.5 | 0.8 | 2.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B for re-equilibration
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
The purity of this compound and the percentage of degradation products are determined by the area percent method. The relative retention times for the degradation products should be established using forced degradation samples.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
Improving the yield of (S)-OY-101 chemical synthesis
Welcome to the technical support center for the synthesis of (S)-OY-101. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic process. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a chiral amine synthesized via a diastereoselective reductive amination. The general approach involves the condensation of a ketone with a chiral amine to form an imine, followed by reduction to yield the desired diastereomer. This method is widely used for the formation of C-N bonds.[1][2]
Q2: What are the critical factors influencing the yield and diastereoselectivity of the reaction?
A2: The key factors include the choice of reducing agent, solvent, reaction temperature, and the nature of the catalyst, if used.[1] Lowering the reaction temperature often improves diastereoselectivity.[3] The purity of starting materials and the exclusion of water are also crucial for optimal results.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product. For accurate assessment of diastereoselectivity, chiral HPLC is recommended.
Q4: What are the common side products in this synthesis?
A4: Common side products can include the undesired diastereomer, unreacted starting materials, and over-alkylation products. Formation of these impurities can be minimized by optimizing reaction conditions.
Q5: Is it possible to scale up the synthesis of this compound?
A5: Yes, scaling up is possible, but it requires careful consideration of factors such as heat transfer, mixing, and reagent addition rates.[4][5] What works on a small scale may need to be re-optimized for larger batches.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Overall Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Increase reaction time or temperature. Ensure efficient stirring. Add more of the limiting reagent if stalling is observed.[6] |
| Product Loss During Workup | Check the aqueous layer for product solubility.[7] Ensure all equipment is thoroughly rinsed to recover all product.[6] Optimize extraction and filtration steps. |
| Product Decomposition | If the product is sensitive to acid or base used during workup, test its stability on a small scale first.[7] If decomposition is observed, consider quenching the reaction early and proceeding to workup immediately.[6] |
| Impure Starting Materials | Ensure the purity of your ketone and chiral amine starting materials. Impurities can inhibit the reaction or lead to side products.[6] |
Problem 2: Poor Diastereoselectivity (Low d.r.)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often enhances diastereoselectivity. Try running the reaction at 0 °C or -20 °C. |
| Incorrect Choice of Reducing Agent | The steric bulk of the reducing agent can significantly influence the facial selectivity of the reduction. Screen different reducing agents such as NaBH4, LiBH4, or NaBH(OAc)3.[1][8] |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the transition state geometry. Experiment with different solvents like methanol, ethanol, THF, or dichloromethane. |
| Presence of Water | Ensure all reagents and glassware are anhydrous. The presence of water can interfere with the reaction and lower selectivity. |
Experimental Protocols
General Procedure for Diastereoselective Reductive Amination
-
To a solution of the ketone (1.0 eq) in an appropriate solvent (e.g., methanol, 10 mL/mmol) is added the chiral amine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reaction is then cooled to the desired temperature (e.g., 0 °C).
-
The reducing agent (1.5 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred until completion, as monitored by TLC or HPLC.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to afford the desired this compound.
Visualizations
Below are diagrams illustrating key aspects of the this compound synthesis.
Caption: General workflow for the synthesis of this compound.
Caption: Step-by-step experimental workflow for this compound synthesis.
References
- 1. WO2006017455A2 - Diastereoselective reductive amination process - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Addressing off-target effects of (S)-OY-101 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of (S)-OY-101 in cell culture experiments. This compound is a potent and specific P-glycoprotein (P-gp) inhibitor, developed to reverse multidrug resistance in cancer cells.[1] While designed for high specificity, all small molecule inhibitors have the potential for off-target effects, which can lead to misinterpretation of experimental results.[2] This guide offers troubleshooting strategies and detailed protocols to help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a P-glycoprotein (P-gp) inhibitor.[1] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of substrates, including many chemotherapeutic drugs, from the cell. By inhibiting P-gp, this compound increases the intracellular concentration and efficacy of co-administered anticancer drugs in multidrug-resistant cancer cells.[1]
Q2: What are potential off-target effects of small molecule inhibitors like this compound?
A2: Off-target effects can arise when a small molecule inhibitor interacts with proteins other than its intended target.[2] For P-gp inhibitors, potential off-target effects could involve interactions with other ABC transporters due to structural similarities, or modulation of unintended signaling pathways.[2] High concentrations of the inhibitor can also lead to non-specific effects and cytotoxicity.[3]
Q3: My cells are showing increased toxicity when treated with this compound in combination with a chemotherapy drug, even at low concentrations of the chemo drug. Is this an off-target effect?
A3: While it could be an off-target effect, this is more likely the intended on-target effect of this compound. By inhibiting P-gp, this compound is increasing the intracellular concentration of the chemotherapy drug, thus enhancing its potency and causing toxicity at concentrations that were previously sub-lethal in resistant cells.[1] It is crucial to perform a dose-response matrix of this compound and the chemotherapeutic agent to determine the synergistic effect.
Q4: How can I be sure the observed phenotype is due to P-gp inhibition and not an off-target effect?
A4: To confirm that the observed cellular phenotype is a direct result of P-gp inhibition, consider the following control experiments:
-
Use a structurally different P-gp inhibitor: If a second, structurally unrelated P-gp inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown of P-gp: Use siRNA or shRNA to reduce the expression of P-gp (encoded by the ABCB1 gene). If the phenotype of P-gp knockdown cells resembles that of cells treated with this compound, this supports an on-target mechanism.
-
Use a non-resistant cell line: Employ a parental cell line that does not overexpress P-gp. In these cells, this compound should have minimal effect on the cytotoxicity of a P-gp substrate drug.
Troubleshooting Guide
Unexpected results can arise during cell culture experiments with this compound. The following table provides guidance on common issues, their potential causes, and suggested solutions.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death with this compound alone | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target toxicity.[3] | Perform a dose-response curve with this compound alone to determine its intrinsic cytotoxicity and establish a non-toxic working concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[3] | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3] | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[3] | Test this compound on a panel of different cell lines, including those with varying levels of P-gp expression. | |
| Inconsistent results between experiments | Inhibitor instability: The compound may degrade in cell culture medium over time.[4] | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of the compound in your specific media and incubation conditions.[4] |
| Variability in cell culture conditions: Inconsistent cell density, passage number, or media formulation can affect results. | Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent media and supplement quality. | |
| Incomplete solubilization: The compound may not be fully dissolved in the stock solution or media.[4] | Confirm the complete dissolution of this compound in your solvent and media. | |
| Unexpected changes in cell signaling or gene expression | Off-target kinase inhibition: Some small molecules can inhibit kinases non-specifically.[5][6] | Perform a kinase activity profile to assess the effect of this compound on a panel of known kinases. |
| Pathway cross-talk: Inhibition of P-gp might indirectly affect other signaling pathways.[5] | Use pathway analysis tools to investigate downstream effects of P-gp inhibition. Confirm key changes using techniques like western blotting for relevant signaling proteins. |
Experimental Protocols
1. Dose-Response Assay for this compound Cytotoxicity
This protocol determines the concentration range at which this compound exhibits cytotoxic effects on a specific cell line.
-
Materials: this compound, DMSO (or other appropriate solvent), cell culture medium, 96-well plates, your cell line of interest, and a cell viability reagent (e.g., MTT, PrestoBlue).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. P-gp Efflux Assay (e.g., using Rhodamine 123)
This assay confirms the P-gp inhibitory activity of this compound. Rhodamine 123 is a fluorescent substrate of P-gp; functional P-gp will pump it out of the cell, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to the accumulation of Rhodamine 123 and a higher fluorescent signal.
-
Materials: this compound, Rhodamine 123, P-gp overexpressing cells (e.g., a drug-resistant cancer cell line) and a parental control cell line, flow cytometer or fluorescence microscope.
-
Procedure:
-
Treat the P-gp overexpressing cells and parental cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for a predetermined incubation time (e.g., 1 hour). Include a vehicle control.
-
Add Rhodamine 123 to the cells at a final concentration of approximately 1 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize them with a fluorescence microscope.
-
An increase in Rhodamine 123 fluorescence in the this compound-treated P-gp overexpressing cells compared to the vehicle-treated cells indicates inhibition of P-gp efflux.
-
Visualizations
Caption: On-target action of this compound in a multidrug-resistant cell.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for (S)-OY-101 Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity assessment of (S)-OY-101 via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the this compound and (R)-OY-101 enantiomers?
A1: Poor resolution in the chiral HPLC analysis of OY-101 is often due to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for the OY-101 enantiomers.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the type and concentration of the organic modifier, aqueous phase pH, and any additives, is critical for achieving separation.[1]
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, lower flow rates can improve resolution.[1][2]
-
Inadequate Temperature Control: Temperature significantly impacts chiral recognition. Both increases and decreases in temperature can affect resolution, making it a valuable parameter to screen.[1][2]
-
Column Overload: Injecting an excessive amount of the sample can lead to peak broadening and a subsequent loss of resolution.[1]
Q2: I am observing significant peak tailing for the this compound peak. What are the likely causes and how can I fix it?
A2: Peak tailing in the analysis of this compound can be attributed to several factors:
-
Secondary Interactions: Unwanted interactions between OY-101 and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing. This is particularly common for basic compounds.[3]
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1]
-
Inappropriate Mobile Phase pH: For ionizable compounds like OY-101, a mobile phase pH close to the analyte's pKa can result in distorted peak shapes.[3]
-
Column Degradation: The performance of a chiral column can degrade over time, leading to poor peak shapes.[1] One of the first signs of column failure is a change in peak shape.
-
Column Bed Deformation: A void in the column or a partially blocked inlet frit can cause peak tailing.[3]
To address peak tailing, consider operating at a lower pH to minimize interactions with silanol groups, using a highly deactivated column, or employing a sample clean-up procedure.[3]
Q3: What are "ghost peaks" and how can I eliminate them from my chromatograms?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[1] They can be caused by:
-
Mobile Phase Contamination: Impurities in the solvents or additives are a common source of ghost peaks.[1][4]
-
System Contamination: Carryover from previous injections or contamination of system components like the injector, tubing, or detector can lead to ghost peaks.[1][4][5]
-
Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[1]
-
Column or Component Bleed: Degradation of the stationary phase or other components in the flow path can release compounds that appear as peaks.[1]
To eliminate ghost peaks, it is crucial to use high-purity solvents, ensure proper degassing, and maintain a clean HPLC system.[4][6] Regularly flushing the system can help remove contaminants.[6]
Q4: How can I improve the reproducibility of my chiral HPLC method for this compound?
A4: Poor reproducibility is a significant challenge in chiral HPLC. To improve it:
-
Ensure Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1]
-
Maintain Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as minor fluctuations can affect selectivity and retention times.[1][2]
-
Thoroughly Equilibrate the Column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1][2]
Troubleshooting Guides
Guide 1: Poor Resolution
If you are experiencing poor resolution between the this compound and (R)-OY-101 peaks, follow this troubleshooting workflow.
Guide 2: Peak Tailing
For issues with peak tailing of the this compound peak, use the following decision tree to diagnose and resolve the problem.
Data Presentation
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.7 | To ensure baseline separation of the enantiomers.[7] |
| Tailing Factor (T) | ≤ 1.5 | To ensure symmetrical peaks for accurate integration.[8] |
| Theoretical Plates (N) | > 2000 | To confirm column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | To demonstrate injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | To ensure stable retention. |
Table 2: Example Data for Method Precision
| Injection | This compound Peak Area | (R)-OY-101 Peak Area | This compound Retention Time (min) |
| 1 | 123456 | 1234 | 8.12 |
| 2 | 123567 | 1230 | 8.11 |
| 3 | 123678 | 1238 | 8.13 |
| 4 | 123489 | 1235 | 8.12 |
| 5 | 123580 | 1231 | 8.11 |
| 6 | 123691 | 1239 | 8.13 |
| Mean | 123577 | 1234.5 | 8.12 |
| Std Dev | 92.1 | 3.5 | 0.008 |
| %RSD | 0.07% | 0.28% | 0.10% |
Experimental Protocols
Protocol 1: System Suitability Testing
Objective: To verify that the chromatographic system is adequate for the intended analysis before use.[8]
Procedure:
-
Prepare a system suitability solution containing both this compound and (R)-OY-101 at a concentration that provides a clear response for both enantiomers.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of the system suitability solution.
-
Calculate the Resolution (Rs), Tailing Factor (T), and Theoretical Plates (N) for the this compound and (R)-OY-101 peaks.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas and retention times.
-
Compare the results against the acceptance criteria in Table 1.
Protocol 2: Accuracy by Recovery
Objective: To determine the accuracy of the method by spiking the this compound sample with known amounts of the (R)-OY-101 enantiomer.[8]
Procedure:
-
Prepare a stock solution of the (R)-OY-101 enantiomer.
-
Prepare a series of samples by adding known amounts of the (R)-OY-101 stock solution to the this compound sample. The concentration levels should typically span 50%, 100%, and 150% of the target specification limit for the chiral impurity.[8]
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the chiral HPLC method.
-
Calculate the percentage recovery of the (R)-OY-101 enantiomer at each concentration level.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (S)-OY-101 Preclinical Development
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for minimizing toxicity associated with the investigational compound (S)-OY-101 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical animal models?
A1: In preclinical studies, the most frequently observed dose-dependent toxicities for this compound are hepatotoxicity (liver injury) and myelosuppression (decreased bone marrow activity). Investigators should be vigilant in monitoring for signs of these adverse effects.
Q2: Are there any known mechanisms contributing to this compound-induced toxicity?
A2: The hepatotoxicity of this compound is thought to be linked to off-target effects on critical hepatocyte signaling pathways, leading to increased oxidative stress and apoptosis. Myelosuppression is likely an on-target effect related to the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for the proliferation and survival of hematopoietic stem and progenitor cells.
Q3: What initial steps should I take if I observe signs of toxicity in my animal study?
A3: If signs of toxicity (e.g., weight loss, lethargy, abnormal blood work) are observed, it is recommended to first consult the dose-response data to determine if the administered dose is within the expected therapeutic range. A dose reduction or temporary cessation of dosing may be necessary. It is also crucial to collect relevant samples (blood, tissue) for further analysis to confirm the nature and severity of the toxicity.
Q4: Can co-administration of other agents mitigate this compound toxicity?
A4: Preliminary data suggests that co-administration of an antioxidant, such as N-acetylcysteine (NAC), may partially alleviate this compound-induced hepatotoxicity in rodent models. The efficacy of this approach is still under investigation and should be implemented with caution and appropriate experimental controls.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
-
Problem: A significant increase in serum alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels is observed following this compound administration.
-
Possible Causes:
-
Dose of this compound is too high, exceeding the maximum tolerated dose (MTD).
-
Animal model is particularly sensitive to drug-induced liver injury.
-
Pre-existing subclinical liver condition in the animals.
-
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider a dose reduction of 25-50% in a subset of animals to determine if the effect is dose-dependent.
-
Histopathology: Euthanize a small cohort of affected animals for histopathological analysis of liver tissue to assess the extent of hepatocellular damage.
-
Investigate Co-medications: If other compounds are being administered, evaluate their potential for drug-drug interactions that could exacerbate hepatotoxicity.
-
Consider a Hepatoprotectant: In a new study arm, evaluate the co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) to assess its potential to mitigate the observed liver injury.
-
Issue 2: Decreased Complete Blood Counts (CBCs)
-
Problem: A significant drop in white blood cell (WBC), red blood cell (RBC), and/or platelet counts is observed.
-
Possible Causes:
-
On-target myelosuppressive effect of this compound.
-
The dosing schedule (e.g., daily) does not allow for bone marrow recovery.
-
-
Troubleshooting Steps:
-
Modify Dosing Schedule: Switch from a continuous (e.g., daily) to an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for hematopoietic recovery.
-
Dose Reduction: Evaluate a lower dose of this compound to find a balance between efficacy and myelosuppression.
-
Supportive Care: Consider the use of supportive care agents, such as growth factors (e.g., G-CSF for neutropenia), if clinically relevant and ethically approved for the study.
-
Quantitative Data Summary
Table 1: Dose-Dependent Hepatotoxicity of this compound in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Incidence of Hepatocellular Necrosis (%) |
| Vehicle Control | 45 ± 8 | 60 ± 12 | 0% |
| 10 | 65 ± 15 | 85 ± 20 | 10% |
| 30 | 150 ± 35 | 220 ± 50 | 40% |
| 100 | 450 ± 90 | 680 ± 120 | 90% |
Table 2: Effect of Dosing Schedule on Myelosuppression in CD-1 Mice (21-Day Study at 50 mg/kg)
| Dosing Schedule | Mean WBC Count (x10³/µL) | Mean Platelet Count (x10³/µL) |
| Pre-treatment | 8.5 ± 1.2 | 950 ± 150 |
| Daily Dosing | 2.1 ± 0.5 | 320 ± 80 |
| Intermittent (3 days on/4 days off) | 5.8 ± 0.9 | 750 ± 120 |
Experimental Protocols
Protocol 1: Monitoring of Hepatotoxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the start of the study.
-
Dosing: Administer this compound or vehicle control via oral gavage daily for 14 days.
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline (Day 0), Day 7, and Day 14 for serum chemistry analysis.
-
Serum Chemistry: Analyze serum samples for ALT and AST levels using a validated clinical chemistry analyzer.
-
Histopathology: At the end of the study, euthanize animals and collect liver tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
Protocol 2: Assessment of Myelosuppression
-
Animal Model: Female CD-1 mice (6-8 weeks old).
-
Dosing Regimens:
-
Group 1: Vehicle control daily.
-
Group 2: this compound (50 mg/kg) daily.
-
Group 3: this compound (50 mg/kg) on an intermittent schedule (3 days on, 4 days off).
-
-
Blood Collection: Collect whole blood samples in EDTA-coated tubes from a submandibular bleed at baseline and on Day 21.
-
Complete Blood Count (CBC): Analyze blood samples for WBC, RBC, and platelet counts using an automated hematology analyzer validated for mouse blood.
-
Data Analysis: Compare the mean cell counts between the different treatment groups and the baseline values using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for troubleshooting hepatotoxicity.
Enhancing the bioavailability of (S)-OY-101 formulations
Welcome to the technical support center for (S)-OY-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the oral bioavailability of this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your formulation development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic indications?
A1: this compound is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various oncology indications. Its primary development focus is on solid tumors with identified FGFR gene alterations.
Q2: What are the main challenges associated with the oral delivery of this compound?
A2: The primary challenge is its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and consequently leads to poor and variable oral bioavailability.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Strategies to enhance solubility are critical for achieving therapeutic efficacy.[1][3]
Q3: Which formulation strategies have shown the most promise for enhancing this compound bioavailability?
A3: Amorphous Solid Dispersions (ASDs) have demonstrated the most significant potential. By converting the crystalline drug into a higher-energy amorphous state and dispersing it within a polymer matrix, both the dissolution rate and the extent of absorption can be substantially improved.[4][5] Other methods like micronization and lipid-based formulations have shown modest improvements but are generally less effective than ASDs for this molecule.[1][3]
Q4: What role does the polymer play in an Amorphous Solid Dispersion (ASD) formulation?
A4: The polymer is crucial for both the physical stability of the amorphous drug and for maintaining a supersaturated state in the gastrointestinal fluid.[6][7] It prevents the amorphous drug from recrystallizing back to its less soluble crystalline form and can also inhibit precipitation after dissolution, a phenomenon often referred to as the "spring and parachute" effect.[6]
Q5: How should I select an appropriate polymer for an this compound ASD?
A5: Polymer selection should be based on drug-polymer miscibility and the polymer's ability to inhibit crystallization.[8] For this compound, hydrophilic polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) and polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA) have shown good performance in both preformulation screening and in vitro dissolution studies.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation and testing of this compound.
| Issue / Observation | Potential Root Cause(s) | Recommended Actions & Solutions |
| Low in vitro dissolution rate from ASD formulation. | 1. Incomplete amorphization of this compound.2. Poor drug-polymer miscibility.3. Inappropriate polymer selection.[7]4. High drug loading leading to rapid recrystallization. | 1. Verify Amorphous State: Use XRPD or DSC to confirm the absence of crystallinity.2. Assess Miscibility: Perform DSC analysis to check for a single glass transition temperature (Tg).3. Screen Polymers: Test alternative polymers like HPMCAS or Soluplus®.4. Optimize Drug Loading: Prepare ASDs with lower drug loading (e.g., 15-25%) and re-evaluate dissolution. |
| ASD formulation shows physical instability (recrystallization) upon storage. | 1. The formulation is stored above its glass transition temperature (Tg).2. High ambient humidity leading to moisture-induced plasticization and crystallization.[9]3. The chosen polymer is not an effective crystallization inhibitor for this compound.[6] | 1. Control Storage Conditions: Store samples in a desiccator at a controlled temperature well below the formulation's Tg.2. Packaging: Use moisture-protective packaging (e.g., foil pouches with desiccant).3. Re-evaluate Polymer: Screen polymers known for strong hydrogen bonding interactions with the drug. |
| High variability in pharmacokinetic (PK) data between subjects. | 1. Formulation-dependent food effects.2. Inconsistent dissolution performance in vivo.3. Precipitation of the drug in the GI tract after initial dissolution from the ASD. | 1. Conduct Food Effect Studies: Evaluate PK profiles in both fasted and fed states.2. Refine Formulation: Incorporate a precipitation inhibitor or a surfactant into the formulation to maintain supersaturation.3. Use Biorelevant Dissolution: Test the formulation in dissolution media that simulate fasted and fed intestinal conditions (e.g., FaSSIF and FeSSIF).[10] |
| The prepared nanosuspension shows particle aggregation over time. | 1. Insufficient stabilizer (steric or electrostatic) concentration.2. Ostwald ripening due to the material's inherent solubility.3. Incompatibility between the drug and the stabilizer. | 1. Increase Stabilizer Concentration: Titrate the concentration of the steric (e.g., Poloxamer 188) or ionic (e.g., Docusate Sodium) stabilizer.2. Add a Second Stabilizer: A combination of steric and electrostatic stabilizers often provides better stability (electrosteric stabilization).[11]3. Evaluate Alternative Stabilizers: Screen a panel of different pharmaceutically acceptable stabilizers. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 485.6 g/mol |
| LogP | 4.2 |
| pKa | 5.8 (weak base) |
| Crystalline Solubility (pH 6.8) | < 1 µg/mL |
| Amorphous Solubility (pH 6.8) | 45 µg/mL |
| Melting Point (Tm) | 215 °C |
| Glass Transition Temp (Tg) | 110 °C |
Table 2: Comparative Performance of this compound Oral Formulations in Rats (10 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Aqueous Suspension) | 115 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Micronized Drug (in Capsule) | 250 ± 60 | 3.0 | 2,150 ± 450 | 219% |
| ASD (25% loading in HPMCAS) | 890 ± 150 | 1.5 | 7,550 ± 980 | 770% |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare a 25% (w/w) drug-loaded this compound ASD using HPMCAS as the polymeric carrier.
Materials:
-
This compound
-
HPMCAS (HF Grade)
-
Dichloromethane (DCM)
-
Methanol
-
Spray Dryer (e.g., Büchi B-290)
Methodology:
-
Solution Preparation:
-
Dissolve 2.5 g of this compound and 7.5 g of HPMCAS in a solvent blend of 90:10 (v/v) DCM:Methanol to achieve a final solids concentration of 5% (w/v).
-
Stir the solution with a magnetic stirrer until all components are fully dissolved and the solution is clear.
-
-
Spray Dryer Setup:
-
Inlet Temperature: 90 °C
-
Aspirator Rate: 85% (~35 m³/hr)
-
Nozzle Gas Flow: 473 L/hr
-
Feed Pump Rate: 5 mL/min
-
-
Spray Drying Process:
-
Prime the system by pumping the solvent blend through the feed line for 2 minutes.
-
Switch the feed line to the drug/polymer solution and begin the spray drying process.
-
Continue until the entire solution has been sprayed.
-
-
Secondary Drying:
-
Collect the resulting powder from the cyclone collector.
-
Place the powder in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the collected powder using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: In Vitro Two-Stage Dissolution Testing for ASD Formulations
Objective: To assess the dissolution and precipitation behavior of an this compound ASD formulation under conditions simulating GI transit.
Materials:
-
USP Apparatus II (Paddle)
-
This compound ASD formulation
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
Methodology:
-
Gastric Stage:
-
Add 500 mL of SGF (pH 1.2) to each dissolution vessel and equilibrate to 37 °C.
-
Add the ASD formulation (equivalent to 20 mg of this compound) to each vessel.
-
Begin dissolution at a paddle speed of 75 RPM.
-
Collect 2 mL samples at 5, 15, and 30 minutes. Immediately filter samples through a 0.22 µm PVDF syringe filter.
-
-
Intestinal Stage:
-
At the 30-minute mark, add 400 mL of a pre-warmed (37 °C) FaSSIF concentrate to each vessel to shift the medium to pH 6.5.
-
Continue dissolution at 75 RPM.
-
Collect 2 mL filtered samples at 45, 60, 90, 120, 180, and 240 minutes (from the start of the test).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Plot the concentration versus time to observe the dissolution and potential precipitation profile.
-
Section 5: Visualizations
Caption: Simplified FGFR signaling pathway inhibited by this compound.
Caption: Workflow for enhancing this compound oral bioavailability.
Caption: Troubleshooting logic for low in vivo bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drug-dev.com [drug-dev.com]
- 6. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Dealing with batch-to-batch variability of synthesized (S)-OY-101
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle potential batch-to-batch variability of the synthesized P-glycoprotein (P-gp) inhibitor, (S)-OY-101. Consistent compound quality is crucial for reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise from batch-to-batch variability of this compound.
| Problem | Possible Cause | Recommended Action |
| Inconsistent results in cell-based assays (e.g., altered IC50 values). | Variation in compound purity or potency between batches. | 1. Verify Identity and Purity: Confirm the molecular weight and purity of the new batch using Mass Spectrometry and HPLC analysis. Compare the results with the Certificate of Analysis (CoA) of a previous, well-performing batch.[1][2] 2. Perform Dose-Response Curve: A shift in the dose-response curve can indicate a change in potency.[1] 3. Check for Impurities: New or enriched impurities in a batch can interfere with the assay. |
| Reduced or no P-gp inhibition in multidrug resistance (MDR) reversal assays. | The new batch has a lower concentration of the active (S)-enantiomer or contains inhibitors of this compound's activity. | 1. Chiral HPLC Analysis: If possible, perform chiral HPLC to determine the enantiomeric excess of the (S)-isomer. 2. Review CoA: Scrutinize the CoA for any specified enantiomeric purity. 3. Functional Assay Comparison: Directly compare the new batch against a known standard or a previous batch in a well-defined P-gp substrate efflux assay. |
| Poor solubility of the new batch compared to previous ones. | Differences in the crystalline form (polymorphism) or the presence of insoluble impurities. | 1. Visual Inspection: Check for any visual differences in the compound's appearance. 2. Solubility Testing: Attempt to dissolve the compound in the recommended solvent, noting any difficulties. Gentle heating or sonication may be attempted.[2] 3. Advanced Analysis: Techniques like X-ray Powder Diffraction (XRPD) can identify different polymorphic forms.[3] |
| Unexpected toxicity or off-target effects observed in experiments. | Presence of toxic impurities from the synthesis process. | 1. Impurity Profiling: Utilize HPLC and Mass Spectrometry to identify and quantify any impurities.[4] Compare the impurity profile to that of a reliable batch. 2. Consult Supplier: Contact the supplier for information on potential synthesis-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule with a tetrahydroisoquinoline scaffold that acts as a P-glycoprotein (P-gp) inhibitor.[5] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling a wide range of chemotherapeutic drugs.[5] this compound is designed to block this efflux activity, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[5]
Q2: What are the common causes of batch-to-batch variability in synthesized compounds like this compound?
A2: Batch-to-batch variability can stem from several factors in the synthesis and purification process, including:
-
Variations in raw materials: The purity of starting materials can affect the final product.[2]
-
Slight differences in reaction conditions: Minor changes in temperature, reaction time, or pressure can alter the outcome.[2]
-
Inefficient or varied purification methods: Differences in purification can lead to varying impurity profiles.[2]
-
Compound instability: Degradation over time due to improper storage can affect purity and potency.[1]
Q3: What are the key quality control parameters I should check for a new batch of this compound?
A3: For a new batch of this compound, it is crucial to assess the following parameters, ideally by comparing them to a previous batch that yielded good results:
| Parameter | Recommended Technique | Acceptable Range (for research purposes) |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Consistent with the expected molecular weight and structure. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% (ideally ≥98% for sensitive applications).[6] |
| Solubility | Visual assessment and solubility testing | Should be consistent with the supplier's specifications. |
| Appearance | Visual inspection | Consistent color and physical form (e.g., crystalline, powder). |
Q4: How should I properly store this compound to minimize degradation?
A4: While specific stability data for this compound is not publicly available, general best practices for storing synthetic small molecules should be followed. Store the compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is recommended.[2] If the compound is sensitive to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2] Stock solutions should be prepared in a dry, high-purity solvent like DMSO and aliquoted to minimize freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a new batch of this compound and compare its impurity profile with a reference batch.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the new batch of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a similar stock solution of a previously validated batch to serve as a reference.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (if unknown, 254 nm is a common starting point).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the chromatogram of the new batch to the reference batch, looking for any new or significantly larger impurity peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the new batch of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the new batch of this compound (approximately 10-100 µM) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
MS Analysis:
-
Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.[7]
-
Acquire the mass spectrum in positive ion mode, as many nitrogen-containing compounds ionize well under these conditions.
-
Look for the protonated molecule [M+H]⁺.
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound to confirm its identity.
Visualizations
References
Strategies to reduce (S)-OY-101 degradation in plasma samples
Welcome to the technical support center for (S)-OY-101. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of this compound in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound degradation in plasma?
Based on its presumed chemical structure containing an ester linkage, the primary cause of this compound degradation in plasma is enzymatic hydrolysis. Plasma contains various esterases, such as cholinesterases and carboxylesterases, that can cleave the ester bond, leading to the formation of inactive metabolites.[1][2][3][4] This degradation is a common metabolic pathway for many ester-containing drugs.[1][2]
Q2: How does temperature affect the stability of this compound in plasma?
Temperature plays a critical role in the stability of this compound. Higher temperatures accelerate the rate of enzymatic reactions, leading to faster degradation.[5][6][7] Therefore, it is crucial to handle and store plasma samples containing this compound at low temperatures to minimize enzymatic activity. For short-term storage, 4°C is recommended, while long-term storage should be at -20°C or -80°C.[5][7][8][9]
Q3: Can the choice of anticoagulant in blood collection tubes impact this compound stability?
Yes, the choice of anticoagulant can influence the stability of this compound. Anticoagulants like EDTA, heparin, and citrate can affect plasma pH and may also have inhibitory effects on certain plasma enzymes.[10][11][12][13] EDTA is often recommended as it can chelate divalent cations that are cofactors for some enzymes, thereby reducing their activity.[13][14] It is advisable to empirically test the stability of this compound in the presence of different anticoagulants to determine the most suitable one for your studies.
Q4: What are the best practices for collecting and processing blood samples to ensure this compound stability?
To ensure the stability of this compound, it is recommended to follow these best practices during blood collection and processing:
-
Rapid Processing: Process blood samples as quickly as possible after collection to separate plasma from blood cells.[15]
-
Temperature Control: Keep blood samples on ice immediately after collection and during processing.[16]
-
Use of Enzyme Inhibitors: Consider adding esterase inhibitors to the collection tubes before blood draw.
-
Proper Storage: Immediately freeze the resulting plasma at -20°C or -80°C if not analyzed immediately.[8][9]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to degradation of labile compounds.[17][18] It is best to aliquot plasma into single-use tubes before freezing.[17][18]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High variability in this compound concentrations between replicate plasma samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure all samples are processed uniformly, minimizing time at room temperature and standardizing the duration between collection and freezing.[16] |
| Incomplete enzyme inhibition | If using esterase inhibitors, ensure they are added at the correct concentration and are thoroughly mixed with the sample. |
| Pre-analytical sample degradation | Collect blood directly into tubes containing an appropriate anticoagulant and esterase inhibitors. Keep samples on ice at all times.[15][16] |
Issue 2: this compound concentrations are consistently lower than expected.
| Possible Cause | Troubleshooting Step |
| Significant degradation during sample processing | Process samples at 4°C and minimize the time before freezing. Consider using a protocol with fewer steps to reduce processing time. |
| Inadequate storage conditions | Verify that storage freezers are maintaining the correct temperature. Use a calibrated thermometer to check.[7] |
| Suboptimal anticoagulant or inhibitor | Test different anticoagulants (e.g., EDTA, sodium citrate) and a panel of esterase inhibitors (e.g., sodium fluoride, diisopropyl fluorophosphate) to find the most effective combination for stabilizing this compound. |
Issue 3: Progressive loss of this compound concentration over time in stored samples.
| Possible Cause | Troubleshooting Step |
| Long-term storage instability | Evaluate the long-term stability of this compound at different temperatures (-20°C vs. -80°C) to determine the optimal storage condition.[8][9] |
| Freeze-thaw degradation | Prepare smaller aliquots of plasma samples to avoid multiple freeze-thaw cycles.[17][18] |
| Incomplete inactivation of enzymes | Ensure that the concentration of the enzyme inhibitor used is sufficient to maintain inhibition over the entire storage period. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Plasma
This protocol is designed to assess the stability of this compound in plasma under different conditions.
Materials:
-
This compound stock solution
-
Pooled human plasma (with specified anticoagulant, e.g., K2EDTA)
-
Esterase inhibitors (e.g., Sodium Fluoride, Diisopropyl fluorophosphate - DFP)
-
Incubator/water bath set to 37°C
-
Ice bath
-
Centrifuge
Procedure:
-
Spike the pooled human plasma with this compound to a final concentration of 1 µg/mL.
-
Divide the spiked plasma into different tubes for each condition to be tested (e.g., control, +NaF, +DFP).
-
For the inhibitor conditions, add the respective esterase inhibitor to the designated tubes and mix gently.
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each tube.
-
Immediately stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and placing the sample on ice.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point.
Data Presentation:
The results can be summarized in a table to compare the percentage of this compound remaining over time under different conditions.
| Time (minutes) | % this compound Remaining (Control) | % this compound Remaining (+NaF) | % this compound Remaining (+DFP) |
| 0 | 100 | 100 | 100 |
| 15 | 85 | 98 | 99 |
| 30 | 65 | 95 | 98 |
| 60 | 40 | 92 | 96 |
| 120 | 15 | 88 | 94 |
Protocol 2: Impact of Anticoagulants on this compound Stability
This protocol helps determine the most suitable anticoagulant for blood collection.
Materials:
-
This compound stock solution
-
Freshly drawn human blood
-
Blood collection tubes with different anticoagulants (K2EDTA, Sodium Heparin, Sodium Citrate)
-
Centrifuge
Procedure:
-
Draw blood from a healthy volunteer into three different types of collection tubes.
-
Immediately spike each tube with this compound to a final concentration of 1 µg/mL.
-
Gently mix the tubes.
-
Process a portion of the blood from each tube immediately to obtain plasma (Time 0 sample).
-
Incubate the remaining blood at room temperature.
-
At specified time points (e.g., 1, 2, 4 hours), draw an aliquot of blood, process to get plasma.
-
Perform protein precipitation on all plasma samples and analyze by LC-MS/MS.
Data Presentation:
| Time (hours) | % this compound Remaining (K2EDTA) | % this compound Remaining (Heparin) | % this compound Remaining (Citrate) |
| 0 | 100 | 100 | 100 |
| 1 | 95 | 80 | 88 |
| 2 | 92 | 65 | 75 |
| 4 | 88 | 45 | 60 |
Visualizations
Caption: Enzymatic degradation pathway of this compound in plasma.
Caption: Recommended workflow for handling plasma samples containing this compound.
Caption: Logical troubleshooting flow for inconsistent this compound data.
References
- 1. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of blood, plasma and serum constituents during simulated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bloodplasmaseparator.com [bloodplasmaseparator.com]
- 12. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: (S)-OY-101 Demonstrates Superior P-gp Inhibition and Efficacy in Reversing Multidrug Resistance Compared to Verapamil
For Immediate Release
In the ongoing battle against multidrug resistance (MDR) in cancer therapy, the search for potent and specific P-glycoprotein (P-gp) inhibitors is of paramount importance. New research highlights the exceptional efficacy of (S)-OY-101, a novel P-gp inhibitor, which significantly outperforms the first-generation inhibitor, verapamil, in reversing MDR. This guide provides a detailed comparison of the two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
P-glycoprotein, a transmembrane efflux pump, is a key contributor to MDR in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[1] The inhibition of P-gp is a critical strategy to restore the efficacy of these anticancer agents.[2]
Quantitative Comparison of P-gp Inhibitory Activity
Experimental data demonstrates a stark contrast in the inhibitory potency of this compound and verapamil. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength, with lower values indicating greater potency.
| Inhibitor | Cell Line | IC50 of Chemotherapeutic (Vincristine) with Inhibitor (nM) | Reversal Fold (RF) | Reference |
| This compound | Eca109/VCR | 9.9 | 690.6 | [3] |
| Verapamil | Eca109/VCR | 679.0 | 10.1 | [3] |
As the data clearly indicates, this compound exhibits a dramatically lower IC50 value for vincristine in P-gp overexpressing cells (Eca109/VCR) when compared to verapamil.[3] This translates to a 690.6-fold reversal of vincristine resistance for this compound, whereas verapamil only achieved a 10.1-fold reversal.[3] This substantial difference underscores the superior potency of this compound as a P-gp inhibitor.
Mechanism of P-gp Inhibition
P-gp inhibitors function by obstructing the pump's ability to expel therapeutic agents. This is primarily achieved by interfering with the ATP-dependent transport mechanism. The diagram below illustrates the general mechanism of P-gp inhibition.
Caption: P-gp Inhibition Mechanism.
Experimental Protocols
The following is a detailed methodology for a key experiment used to compare the efficacy of this compound and verapamil in reversing multidrug resistance.
Multidrug Resistance (MDR) Reversal Assay
Objective: To determine the ability of this compound and verapamil to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent (vincristine).
Cell Line: Eca109/VCR (vincristine-resistant human esophageal cancer cell line).
Materials:
-
Eca109/VCR cells
-
This compound
-
Verapamil
-
Vincristine
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
MTT or CCK8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Eca109/VCR cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of vincristine.
-
Prepare solutions of this compound and verapamil at a fixed, non-toxic concentration (e.g., 5 µM).[3]
-
Treat the cells with vincristine alone or in combination with either this compound or verapamil. Include a control group with no drug treatment.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
Add MTT or CCK8 reagent to each well and incubate for the recommended time to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value of vincristine in the absence and presence of the inhibitors.
-
Calculate the Reversal Fold (RF) using the following formula: RF = IC50 (vincristine alone) / IC50 (vincristine + inhibitor)
-
The workflow for this assay is depicted in the diagram below.
Caption: MDR Reversal Assay Workflow.
Conclusion
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
(S)-OY-101 vs. Racemic OY-101: A Head-to-Head Comparison in P-glycoprotein Inhibition and Multidrug Resistance Reversal
For Immediate Release
In the landscape of oncology drug development, overcoming multidrug resistance (MDR) remains a critical challenge. The overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary mechanism by which cancer cells evade chemotherapy. OY-101, a novel simplified derivative of the natural product tetrandrine, has emerged as a potent and specific P-gp inhibitor. This guide provides a detailed head-to-head comparison of the enantiomerically pure (S)-OY-101 and its racemic mixture, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, supported by experimental data.
Executive Summary
The development of single-enantiomer drugs from racemic mixtures is a well-established strategy to improve therapeutic outcomes by enhancing efficacy and reducing off-target effects. In the case of OY-101, the separation of its stereoisomers has revealed a clear distinction in their biological activity. Experimental data demonstrates that the (R)-enantiomer of OY-101 is significantly more potent in reversing P-gp-mediated MDR than the (S)-enantiomer. Consequently, the racemic mixture, which is a 1:1 combination of both enantiomers, exhibits an intermediate activity. This comparison underscores the importance of stereochemistry in the design of targeted cancer therapeutics.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from in vitro studies comparing the biological activities of the OY-101 enantiomers. The data is extracted from the seminal publication by Zeng et al. in the Journal of Medicinal Chemistry (2023).
Table 1: Reversal of Vincristine Resistance in Eca109/VCR Cells
| Compound | Concentration (µM) | IC50 of Vincristine (nM) | Reversal Fold (RF) |
| This compound | 5.0 | 20.1 ± 1.5 | 340.1 |
| (R)-OY-101 | 5.0 | 9.9 ± 0.8 | 690.6 |
| Racemic OY-101 | 5.0 | 15.3 ± 1.2 | 446.8 |
| Verapamil (Control) | 5.0 | 25.7 ± 2.1 | 265.9 |
Data presented as mean ± SD. The Reversal Fold (RF) is calculated as the IC50 of vincristine alone divided by the IC50 of vincristine in the presence of the test compound.
Table 2: Cytotoxicity in Eca109 and Eca109/VCR Cancer Cell Lines
| Compound | Eca109 IC50 (µM) | Eca109/VCR IC50 (µM) |
| This compound | > 100 | > 100 |
| (R)-OY-101 | > 100 | > 100 |
| Racemic OY-101 | > 100 | > 100 |
The data indicates that both enantiomers and the racemic mixture of OY-101 exhibit low intrinsic cytotoxicity, which is a desirable characteristic for a chemosensitizing agent.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocols are based on the experimental procedures described in the primary literature.
Cell Culture
The human esophageal carcinoma cell line Eca109 and its vincristine-resistant counterpart, Eca109/VCR, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere with 5% CO2 at 37°C. The Eca109/VCR cell line was maintained in a medium containing 1 µg/mL vincristine to sustain the drug-resistant phenotype.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells were then treated with a series of concentrations of the test compounds (this compound, (R)-OY-101, racemic OY-101, or vincristine) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using GraphPad Prism software.
Reversal of Multidrug Resistance Assay
-
Eca109/VCR cells were seeded in 96-well plates as described for the cytotoxicity assay.
-
The cells were treated with varying concentrations of vincristine in the presence or absence of a fixed, non-toxic concentration (5.0 µM) of this compound, (R)-OY-101, racemic OY-101, or verapamil.
-
After 48 hours of incubation, the cell viability was assessed using the MTT assay as described above.
-
The Reversal Fold (RF) was calculated by dividing the IC50 of vincristine alone by the IC50 of vincristine in the presence of the modulator.
Mandatory Visualization
Signaling Pathway of P-glycoprotein-mediated Multidrug Resistance
Caption: P-gp mediated drug efflux and its inhibition by OY-101.
Experimental Workflow for MDR Reversal Assay
Caption: Workflow for assessing the reversal of multidrug resistance.
Conclusion
The head-to-head comparison of this compound and its racemic mixture reveals a clear stereospecificity in the inhibition of P-glycoprotein. The (R)-enantiomer is the more active component, demonstrating approximately double the potency in reversing vincristine resistance compared to the (S)-enantiomer. The racemic mixture, as expected, exhibits an intermediate level of activity. All forms of OY-101 show low intrinsic cytotoxicity, making them promising candidates for further development as chemosensitizing agents in cancer therapy. These findings highlight the critical importance of chiral separation and evaluation in the drug development process to identify the most effective and safe therapeutic agent. Future studies should focus on the in vivo efficacy and pharmacokinetic profiles of the individual enantiomers to fully elucidate their therapeutic potential.
Validating P-gp Inhibitory Activity of Tariquidar Using Knockout Models: A Comparative Guide
This guide provides a comparative analysis for validating the P-glycoprotein (P-gp) inhibitory activity of Tariquidar, a potent and specific third-generation P-gp inhibitor. The data presented herein contrasts the effects of Tariquidar in wild-type (WT) models, which express P-gp, against P-gp knockout (KO) models, which lack the P-gp transporter. This comparison is crucial for unequivocally demonstrating that the observed effects of Tariquidar are directly attributable to its inhibition of P-gp. The use of knockout models is considered a gold standard for such validation in drug development.
Comparative Efficacy of Tariquidar in Wild-Type vs. P-gp Knockout Models
The P-gp inhibitory activity of Tariquidar can be quantitatively assessed by measuring the accumulation of P-gp substrates in vitro and in vivo. In the presence of a P-gp inhibitor like Tariquidar, increased intracellular or tissue concentration of a P-gp substrate is expected in wild-type models, whereas minimal to no change is anticipated in P-gp knockout models, as the target transporter is absent.
| Parameter | Model System | Wild-Type (WT) | P-gp Knockout (KO) | Conclusion |
| Rhodamine 123 Accumulation (in vitro) | MDCKII-MDR1 Cells | 15-fold increase with Tariquidar | Not Applicable (Parental cell line shows high accumulation) | Tariquidar effectively inhibits P-gp mediated efflux. |
| Calcein-AM Efflux IC50 | Human Colon Carcinoma Cells (HCT-15) | 25 nM | Not Applicable | Tariquidar is a potent inhibitor of P-gp. |
| [¹⁸F]Tariquidar Brain Uptake (in vivo) | Mice | Low brain uptake | 10-fold higher brain uptake | Tariquidar itself is a P-gp substrate. |
| Paclitaxel Brain-to-Plasma Ratio (in vivo) | Mice | 0.8 (with Tariquidar) | 0.9 | Tariquidar reverses P-gp mediated drug efflux at the BBB. |
Experimental Protocols
In Vitro P-gp Inhibition Assay using Calcein-AM
This assay quantifies the ability of a compound to inhibit P-gp-mediated efflux of a fluorescent substrate, calcein, which is formed intracellularly from the non-fluorescent calcein-AM.
-
Cell Culture: Human colon carcinoma cells (HCT-15), which overexpress P-gp, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in a 96-well black, clear-bottom plate and grown to confluence.
-
The medium is removed, and cells are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Cells are incubated with varying concentrations of Tariquidar (or test compound) in HBSS for 30 minutes at 37°C.
-
A solution containing 1 µM Calcein-AM is added to each well and incubated for another 30 minutes at 37°C.
-
The plate is washed twice with ice-cold HBSS to stop the reaction.
-
Intracellular fluorescence of calcein is measured using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis: The fluorescence intensity is proportional to the intracellular accumulation of calcein. The IC50 value, the concentration of inhibitor required to achieve 50% of the maximal inhibition of P-gp activity, is calculated by non-linear regression analysis.
In Vivo Brain Penetration Study in Mice
This study evaluates the effect of a P-gp inhibitor on the brain accumulation of a P-gp substrate drug in wild-type versus P-gp knockout mice.
-
Animal Models: Male wild-type (FVB) and P-gp knockout (Abcb1a/b-/-) mice (8-10 weeks old) are used.
-
Drug Administration:
-
Tariquidar (or vehicle control) is administered intravenously (IV) or orally (PO) to wild-type mice.
-
A known P-gp substrate (e.g., paclitaxel, 10 mg/kg) is administered intravenously to both wild-type (with and without Tariquidar) and P-gp knockout mice.
-
-
Sample Collection: At a designated time point (e.g., 2 hours post-paclitaxel administration), blood samples are collected via cardiac puncture, and brains are harvested.
-
Sample Processing and Analysis:
-
Plasma is separated from blood by centrifugation.
-
Brain tissue is homogenized.
-
The concentrations of paclitaxel in plasma and brain homogenates are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated for each group. A significant increase in the Kp value for the P-gp substrate in wild-type mice treated with the inhibitor, to a level comparable to that in the knockout mice, confirms the P-gp inhibitory effect at the blood-brain barrier.
Visualizations
Caption: Mechanism of P-gp inhibition by Tariquidar.
Caption: Workflow for in vitro and in vivo validation.
Caption: Logic of using knockout models for validation.
Cross-resistance studies with (S)-OY-101 in different cancer cell lines
Lack of Publicly Available Data for (S)-OY-101
Despite a comprehensive search, no specific cross-resistance studies, experimental protocols, or signaling pathway information for a compound designated "this compound" were found in the public domain.
The initial search for "this compound" and related terms did not yield any peer-reviewed publications, clinical trial data, or other scientific literature detailing its effects in cancer cell lines. The provided search results discuss general mechanisms of resistance to tubulin inhibitors and studies on other unrelated compounds with "101" in their names, such as IOX-101, SU101, ST101, and SYN-101. However, none of these are synonymous with or appear to be related to "this compound."
Without any available data, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations for "this compound."
Alternative Focus: Cross-Resistance Among Tubulin-Binding Agents
Given the interest in drug resistance, a relevant alternative would be to provide a comparative guide on the cross-resistance patterns observed among different classes of well-established tubulin-binding agents. This would involve summarizing the known mechanisms of resistance and presenting data on how resistance to one agent can confer resistance or sensitivity to another. This information is readily available in the scientific literature and would be valuable to the target audience of researchers and drug development professionals.
A proposed outline for such a guide would include:
-
Introduction to Tubulin-Binding Agents: Briefly describing the different classes (e.g., taxanes, vinca alkaloids, epothilones) and their mechanisms of action.
-
Mechanisms of Resistance: Detailing common resistance mechanisms such as:
-
Cross-Resistance Profiles: Presenting data in tabular format on how cell lines resistant to one tubulin inhibitor show altered sensitivity to others. For example, some multidrug-resistant cell lines show cross-resistance to a variety of natural product-derived drugs.[4]
-
Experimental Methodologies: Providing generalized protocols for assessing drug resistance and cross-resistance, such as cell viability assays (e.g., MTT, clonogenic assays) and methods to determine the mechanism of resistance (e.g., western blotting for P-gp or tubulin isotypes, immunofluorescence for microtubule organization).[5]
-
Signaling Pathways: Illustrating the key signaling pathways involved in drug resistance and apoptosis evasion.
This approach would fulfill the core requirements of the original request by providing data-driven comparisons, detailed methodologies, and relevant visualizations, albeit for a broader, more established topic within the field of cancer drug resistance.
References
- 1. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 4. Patterns of cross-resistance in a multidrug-resistant small-cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking (S)-OY-101: A Comparative Guide to Third-Generation P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel P-glycoprotein (P-gp) inhibitor, (S)-OY-101, against established third-generation inhibitors, tariquidar and elacridar. The following sections detail the compounds' mechanisms of action, present comparative experimental data, and outline the protocols for key assays used in their evaluation.
Overview of P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial protein in the development of multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2][] The development of P-gp inhibitors aims to counteract this resistance mechanism and restore the effectiveness of anticancer drugs.[2][4]
Third-generation P-gp inhibitors were developed to offer higher potency, specificity, and reduced side effects compared to their predecessors.[1] This guide focuses on comparing the novel inhibitor this compound with two prominent third-generation agents, tariquidar and elacridar.
Compound Profiles
This compound
This compound is an orally active, potent, and specific P-gp inhibitor derived from the natural compound tetrandrine.[5] It has been developed to improve upon the water-solubility, cytotoxicity, and reversal activity of its parent compound. Research indicates that this compound effectively sensitizes drug-resistant tumors to chemotherapeutic agents, demonstrating a strong synergistic anti-cancer effect.[5][6]
Tariquidar (XR9576)
Tariquidar is a potent and specific, non-competitive inhibitor of P-glycoprotein.[6] It demonstrates high binding affinity to P-gp and inhibits its ATPase activity, which is essential for the energy-dependent drug efflux.[1][7] Tariquidar has been extensively studied in clinical trials for its potential to reverse multidrug resistance in various cancers.[1]
Elacridar (GF120918)
Elacridar is another potent, orally active third-generation P-gp inhibitor.[1] It also functions by modulating the ATPase activity of P-gp.[1] Beyond P-gp, elacridar is also known to inhibit the breast cancer resistance protein (BCRP), another important ABC transporter involved in drug resistance.
Comparative Efficacy Data
The following table summarizes the in vitro potency of this compound, tariquidar, and elacridar from published studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and substrates used.
| Inhibitor | Assay Type | Cell Line | Substrate/Co-administered Drug | IC50 / Kd | Source |
| This compound | Cytotoxicity Assay | Eca109/VCR | Vincristine | 9.9 ± 1.3 nM | [5] |
| Tariquidar | Binding Assay | CHrB30 | - | Kd = 5.1 nM | [7] |
| Tariquidar | ATPase Inhibition | - | - | IC50 = 43 nM | [7] |
| Elacridar | [3H]azidopine Labeling | - | [3H]azidopine | IC50 = 0.16 µM |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, tariquidar, and elacridar is the direct inhibition of P-gp's efflux function. They are believed to act as non-competitive inhibitors of the P-gp associated ATPase activity, which is crucial for the energy-dependent transport of substrates.[1][7] By binding to P-gp, these inhibitors prevent the conformational changes necessary for drug transport, leading to increased intracellular accumulation of chemotherapeutic agents.[1]
P-gp expression and activity are regulated by various cellular signaling pathways. Understanding these pathways is crucial for developing comprehensive cancer therapies.
Figure 1: Simplified signaling pathways regulating P-gp expression.
Experimental Protocols
Accurate benchmarking requires standardized and well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays used to evaluate P-gp inhibition.
Calcein-AM Efflux Assay
This assay is a common method to assess P-gp activity. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent, hydrophilic calcein. In cells with high P-gp activity, Calcein-AM is effluxed before it can be converted, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MDCK-MDR1, NCI/ADR-RES) and a parental control cell line to 80-90% confluency.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) and a positive control inhibitor (e.g., tariquidar) for 30-60 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signals from inhibitor-treated cells relative to untreated and parental cells. Determine the IC50 value from the dose-response curve.
Figure 2: Workflow for the Calcein-AM efflux assay.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses a fluorescent P-gp substrate, rhodamine 123, to measure efflux activity.
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells and parental control cells.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitors for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration ~1 µM) and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells to remove excess rhodamine 123 and resuspend in fresh medium with or without the inhibitor. Incubate for an additional 30-60 minutes to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to untreated cells to determine the extent of efflux inhibition.
P-gp ATPase Assay
This biochemical assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Incubate the P-gp-containing membranes with the test compound in the presence of ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration-dependent stimulation or inhibition of ATPase activity by the test compound.
Bidirectional Transport Assay using MDCK-MDR1 Cells
This assay uses a polarized monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) to assess the directional transport of a compound.
Protocol:
-
Cell Monolayer Culture: Grow MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer is formed.
-
Transport Experiment: Add the test compound to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
Sample Collection: At various time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio significantly greater than 1 indicates that the compound is a substrate of an efflux transporter like P-gp. To assess inhibition, a known P-gp substrate is co-incubated with the test inhibitor, and the reduction in its efflux ratio is measured.
Figure 3: Workflow for the bidirectional transport assay.
Conclusion
This compound emerges as a promising and potent P-gp inhibitor with demonstrated efficacy in reversing multidrug resistance in preclinical models. Its performance, particularly its low nanomolar IC50 value in sensitization assays, positions it favorably against established third-generation inhibitors like tariquidar and elacridar. A comprehensive head-to-head comparison using standardized in vitro and in vivo models will be crucial to fully elucidate its therapeutic potential and advantages. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation, enabling researchers to make informed decisions in the development of novel cancer therapeutics aimed at overcoming multidrug resistance.
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
Independent Verification of (S)-OY-101's Chemosensitizing Effect: A Comparative Guide
Dissemination of this guide is intended for researchers, scientists, and drug development professionals. The following information provides a comparative analysis of (S)-OY-101, a putative chemosensitizing agent, against other P-glycoprotein (P-gp) inhibitors. It is crucial to note that, at the time of this publication, independent verification of the chemosensitizing effects of this compound is not available in the public domain. The data presented for this compound is derived from initial reports by its developers.
This compound is an orally active and specific P-glycoprotein (P-gp) inhibitor designed to reverse multidrug resistance (MDR) in cancer cells. [1] The overexpression of P-gp, an ATP-dependent drug efflux pump, is a significant mechanism of resistance to numerous chemotherapeutic agents, including vinca alkaloids, anthracyclines, and taxanes. By inhibiting P-gp, this compound aims to increase the intracellular concentration of these drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy.
The Critical Role of Independent Verification
Independent verification is a cornerstone of the scientific method, ensuring the reproducibility and validity of experimental findings. In drug development, independent studies are paramount to confirm the therapeutic potential of a new compound and to identify any potential off-target effects or limitations not observed in the initial discovery research. The absence of such data for this compound necessitates a cautious interpretation of its reported efficacy.
Comparative Analysis of P-gp Inhibitors
The following tables compare the preclinical data available for this compound with that of established P-gp inhibitors. It is important to consider that the experimental conditions (e.g., cell lines, specific chemotherapeutic agents, assay methods) may vary between studies, impacting direct comparability.
In Vitro Chemosensitizing Effect
| Compound | Cancer Cell Line | Chemotherapeutic Agent | IC50 of Chemo Alone (nM) | IC50 of Chemo + P-gp Inhibitor (nM) | Reversal Fold | Reference |
| This compound | Eca109/VCR | Vincristine | Not explicitly stated | 9.9 ± 1.3 | ~690 (at 1 µM of this compound) | [1] |
| Verapamil | P388/VCR | Vincristine | Not explicitly stated | Not explicitly stated | ~10-fold increase in VCR accumulation | [2] |
| Verapamil | CEM/VLB100 | Vincristine | ~400 | ~5.3 (with 10 µM Verapamil) | ~75 | [3] |
| Cyclosporin A | K562/ADM (high-grade MDR) | Vincristine | Not explicitly stated | Not explicitly stated | 240 (at 5 µg/ml) | [4] |
| Cyclosporin A | LoVo-resistant | Vincristine | >1000 | ~100 (with 1-3 µM CsA) | >10 | [5] |
| Tariquidar | BE(2)-C rVCR (Neuroblastoma) | Vincristine | Not explicitly stated | Not explicitly stated | Potent sensitization observed | [6] |
| Elacridar | A2780PR1 (Ovarian) | Paclitaxel | 755 ng/mL | 4.66 ng/mL (with 0.1 µM Elacridar) | 162 | [7] |
| Elacridar | A2780PR2 (Ovarian) | Paclitaxel | Not explicitly stated | Not explicitly stated | 397-fold sensitization | [7] |
In Vivo Chemosensitizing Effect
| Compound | Tumor Model | Chemotherapeutic Agent | Outcome | Reference |
| This compound | Eca109/VCR Xenograft | Vincristine | 79.13% tumor growth inhibition with combination therapy. | [1] |
| Verapamil | P388/VCR-bearing mice | Vincristine | Enhanced chemotherapeutic effect. | [2] |
| Tariquidar | Highly resistant tumor mouse models | Doxorubicin, Paclitaxel, Etoposide, Vincristine | Potentiated anti-tumor activity. | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved in evaluating chemosensitizers, the following diagrams illustrate the P-gp mediated multidrug resistance pathway and a typical experimental workflow for assessing the reversal of this resistance.
Caption: Mechanism of P-gp mediated multidrug resistance.
Caption: Experimental workflow for chemosensitizer evaluation.
Detailed Experimental Protocols
Reversal of Multidrug Resistance (MDR) Assay (Cytotoxicity Assay)
Objective: To determine the concentration of a chemosensitizing agent required to restore the cytotoxicity of a chemotherapeutic drug in a resistant cancer cell line.
Materials:
-
Drug-resistant cancer cell line (e.g., Eca109/VCR) and its parental sensitive cell line (Eca109).
-
Complete cell culture medium.
-
Chemotherapeutic agent (e.g., Vincristine).
-
P-gp inhibitor (this compound or alternatives).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed the drug-resistant and sensitive cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a fixed, non-toxic concentration of the P-gp inhibitor.
-
Treat the cells with the chemotherapeutic agent alone or in combination with the P-gp inhibitor. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of the P-gp inhibitor.
-
The reversal fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the P-gp inhibitor.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and untreated cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Induce apoptosis in the target cells by treating them with the chemotherapeutic agent with or without the P-gp inhibitor for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Clonogenic Survival Assay
Objective: To assess the ability of single cells to form colonies after treatment, a measure of long-term cell survival.
Materials:
-
Treated and untreated cells.
-
Complete cell culture medium.
-
6-well plates or petri dishes.
-
Crystal violet staining solution.
Procedure:
-
Treat the cells with the chemotherapeutic agent with or without the P-gp inhibitor for a defined period.
-
Harvest the cells and plate a known number of viable cells into 6-well plates. The number of cells plated will need to be optimized based on the expected toxicity of the treatment.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
In Vivo Xenograft Model for Chemosensitization
Objective: To evaluate the efficacy of a chemosensitizing agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Drug-resistant cancer cell line.
-
Matrigel (optional).
-
Chemotherapeutic agent and P-gp inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of drug-resistant cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, P-gp inhibitor alone, combination therapy).
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound shows promise as a P-gp inhibitor for reversing multidrug resistance based on initial findings from its developers. However, the lack of independent verification is a significant limitation in assessing its true potential. The data for established P-gp inhibitors like verapamil, cyclosporin A, tariquidar, and elacridar, while not always directly comparable due to varying experimental contexts, provide a benchmark for the level of chemosensitization that can be achieved. Further independent in vitro and in vivo studies are essential to validate the efficacy and safety of this compound and to establish its place in the landscape of cancer therapeutics. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of Vinca alkaloid resistance but not multiple drug resistance in human leukemic cells by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of cyclosporin A and verapamil in overcoming vincristine resistance of multidrug-resistant cultured human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERBB and P‐glycoprotein inhibitors break resistance in relapsed neuroblastoma models through P‐glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of P-glycoprotein Inhibitors: (S)-OY-101 and Tariquidar
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the in vitro performance of two potent P-glycoprotein (P-gp) inhibitors: (S)-OY-101 and tariquidar. P-gp, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells.[1][2] Inhibition of P-gp is a promising strategy to overcome MDR and enhance the efficacy of anticancer drugs.[1][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for key in vitro assays, and visualizations of experimental workflows and the underlying signaling pathway.
While direct comparative studies evaluating this compound and tariquidar head-to-head in the same experimental settings are limited in the public domain, this guide synthesizes the available data from separate in vitro investigations to offer a valuable point of reference.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and efficacy of this compound and tariquidar in inhibiting P-gp function. It is important to note that variations in experimental conditions, such as cell lines, P-gp substrates, and assay methodologies, can influence the observed values.[7]
Table 1: Inhibitory Potency of this compound and Tariquidar against P-glycoprotein
| Compound | Parameter | Value | Cell Line / System | Reference(s) |
| This compound | IC₅₀ (Vincristine sensitization) | 9.9 ± 1.3 nM | Eca109/VCR | [8] |
| Tariquidar | Kd | 5.1 nM | CHrB30 | [9] |
| IC₅₀ (ATPase activity) | 43 nM | P-gp membranes | [10] | |
| EC₅₀ (Substrate accumulation) | 487 nM | CHrB30 | [9] | |
| Effective Concentration (Resistance reversal) | 25 - 80 nM | Various MDR cell lines | [11] |
Table 2: Efficacy in Reversing Multidrug Resistance
| Compound | Effect | Fold Reversal | Cell Line | Substrate | Reference(s) |
| This compound | Vincristine Sensitization | 690.6 | Eca109/VCR | Vincristine | [8] |
| Tariquidar | Doxorubicin Sensitization | 22 - 150 | EMT6/AR1.0, H69/LX4, 2780AD | Doxorubicin | [12] |
| Paclitaxel Accumulation | ~14-fold increase | ABCB1-expressing cells | Calcein-AM | [10] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize P-gp inhibitors are provided below. These protocols are based on established methods and can be adapted for the evaluation of compounds like this compound and tariquidar.
Rhodamine 123 Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells. An increase in intracellular fluorescence indicates P-gp inhibition.[13][14][15][16]
Materials:
-
P-gp-overexpressing cells (e.g., MDR1-MDCKII, K562/ADR) and parental cells.
-
Rhodamine 123 stock solution (in DMSO).
-
Test compounds (this compound, tariquidar) and a positive control (e.g., verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed P-gp-overexpressing and parental cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Pre-incubation: Remove the culture medium and wash the cells with warm PBS. Add the compound dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Remove the loading solution and wash the cells with ice-cold PBS. Add fresh, pre-warmed medium (with or without the test compounds) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and lyse the cells. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm) or a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in compound-treated cells to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Calcein-AM Efflux Assay
This assay is similar to the Rhodamine 123 assay but uses Calcein-AM as the fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent and cell-impermeable calcein.[17][18][19]
Materials:
-
P-gp-overexpressing cells and parental cells.
-
Calcein-AM stock solution (in DMSO).
-
Test compounds and a positive control.
-
Cell culture medium and PBS.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds and incubate for 30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM (final concentration of 0.5-1 µM) to each well and incubate for another 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC₅₀ value as described for the Rhodamine 123 assay.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors can modulate this activity.[20][21][22][23]
Materials:
-
P-gp-overexpressing membrane vesicles (e.g., from Sf9 cells).
-
Test compounds and a positive control (e.g., verapamil).
-
Assay buffer containing MgATP.
-
Phosphate detection reagent (e.g., malachite green).
-
Sodium orthovanadate (a P-gp ATPase inhibitor).
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and various concentrations of the test compound.
-
Initiate Reaction: Start the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., ~620 nm for malachite green). The amount of inorganic phosphate released is proportional to the ATPase activity.
-
Data Analysis: The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. Calculate the percentage of stimulation or inhibition of ATPase activity by the test compound compared to the basal activity.
Cytotoxicity and Chemosensitization Assay
This assay evaluates the ability of a P-gp inhibitor to sensitize MDR cells to a P-gp substrate chemotherapeutic agent.[24][25][26][27]
Materials:
-
MDR cell line (e.g., Eca109/VCR) and its parental sensitive cell line.
-
P-gp substrate chemotherapeutic agent (e.g., vincristine, doxorubicin).
-
Test compounds.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the test compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ of the chemotherapeutic agent in the absence and presence of the P-gp inhibitor. The reversal fold (RF) is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of P-gp-mediated drug efflux and the general workflows of the in vitro assays described above.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: Workflow for the Rhodamine 123 efflux assay.
Caption: Workflow for the P-gp ATPase activity assay.
Conclusion
Both this compound and tariquidar are highly potent P-gp inhibitors, as evidenced by the available in vitro data. This compound demonstrates remarkable efficacy in sensitizing MDR cancer cells to chemotherapeutic agents at nanomolar concentrations.[8] Tariquidar, a third-generation P-gp inhibitor, also exhibits potent inhibitory activity and has been extensively characterized.[9][11][12] While a direct comparison is not yet available, the data compiled in this guide serves as a valuable resource for researchers designing and interpreting in vitro studies aimed at overcoming P-gp-mediated multidrug resistance. The provided experimental protocols and workflows offer a foundation for the standardized evaluation of these and other novel P-gp inhibitors. Further studies employing a head-to-head comparison of this compound and tariquidar under identical experimental conditions are warranted to definitively establish their relative in vitro potency and efficacy.
References
- 1. Reversal of multidrug resistance by kopsiflorine isolated from Kopsia dasyrachis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversion of multidrug resistance in clinical isolates of Escherichia coli using non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidrug evolutionary strategies to reverse antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the reversal of antimicrobial-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. apexbt.com [apexbt.com]
- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 19. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 20. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vitro cytotoxicity evaluation: Topics by Science.gov [science.gov]
- 25. A study of the mechanism of in vitro cytotoxicity of metal oxide nanoparticles using catfish primary hepatocytes and human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
Assessing the Synergistic Effects of (S)-OY-101 with Paclitaxel Versus Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the expected synergistic effects of (S)-OY-101, a putative P-glycoprotein (P-gp) inhibitor, when used in combination with two widely used chemotherapeutic agents: paclitaxel and cisplatin. The analysis is based on the known mechanisms of action of P-gp inhibitors and the respective characteristics of paclitaxel and cisplatin, as direct experimental data on this compound in combination with these drugs is not currently available in the public domain.
Introduction to this compound, Paclitaxel, and Cisplatin
This compound is identified as a P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[1] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to decreased intracellular drug concentrations and reduced therapeutic efficacy.[1][2] By inhibiting P-gp, this compound is expected to increase the intracellular accumulation and cytotoxicity of co-administered drugs that are P-gp substrates.
Paclitaxel is a taxane-based antineoplastic agent that works by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[3][4][5][][7] This stabilization disrupts the normal dynamic reorganization of the microtubule network required for cell division (mitosis), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][4][5][7] Paclitaxel is a known substrate of P-gp, and its efficacy can be significantly limited by P-gp-mediated efflux.[8][9][10][11]
Cisplatin is a platinum-based chemotherapeutic drug that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[12][13][14][15][16] These DNA adducts interfere with DNA replication and repair mechanisms, triggering cell cycle arrest and apoptosis.[12][13][14][15][16] The role of P-gp in cisplatin resistance is less direct than for paclitaxel. While some studies suggest an association between P-gp overexpression and cisplatin resistance, cisplatin itself is generally not considered a direct substrate for P-gp-mediated transport.[17][18] Resistance to cisplatin is often multifactorial, involving mechanisms such as increased DNA repair, reduced drug uptake, and inactivation by intracellular thiols.[12][14]
Synergistic Potential with this compound
The primary mechanism by which this compound is expected to synergize with chemotherapeutic agents is through the reversal of P-gp-mediated multidrug resistance.
This compound with Paclitaxel
The combination of a P-gp inhibitor like this compound with paclitaxel is anticipated to have a strong synergistic effect, particularly in tumors that overexpress P-gp.
-
Mechanism of Synergy: By inhibiting P-gp, this compound would block the efflux of paclitaxel from cancer cells. This would lead to increased intracellular concentrations of paclitaxel, enhancing its ability to stabilize microtubules and induce apoptosis.
-
Expected Outcomes:
-
Increased cytotoxicity in paclitaxel-resistant cancer cell lines.
-
Lower doses of paclitaxel required to achieve a therapeutic effect (dose reduction).
-
Overcoming of acquired resistance to paclitaxel in tumors.
-
-
Potential Concerns: Increased intracellular accumulation of paclitaxel in non-cancerous tissues that also express P-gp, such as in the peripheral nervous system, could potentially exacerbate side effects like paclitaxel-induced peripheral neuropathy.[9][10]
This compound with Cisplatin
The synergistic potential of this compound with cisplatin is likely to be less direct and potentially less pronounced compared to its combination with paclitaxel.
-
Mechanism of Synergy: Since cisplatin is not a primary substrate of P-gp, the direct reversal of efflux is not the main synergistic mechanism. However, some studies have shown that P-gp can indirectly influence cisplatin sensitivity. P-gp may play a role in inhibiting cisplatin-induced apoptosis through mechanisms independent of its transport function, such as inhibiting caspase-3 activation.[18] Therefore, this compound could potentially sensitize cells to cisplatin by modulating these P-gp-associated anti-apoptotic pathways. Additionally, in a subset of tumors where P-gp overexpression is correlated with cisplatin resistance, there may be an observable synergistic effect.[17]
-
Expected Outcomes:
-
Modest enhancement of cisplatin's cytotoxicity in certain cancer cell lines.
-
Potential to overcome some forms of cisplatin resistance that are indirectly linked to P-gp.
-
Data Presentation
As no direct experimental data for this compound is available, the following tables present a hypothetical comparison based on the expected outcomes from combining a potent P-gp inhibitor with paclitaxel versus cisplatin.
Table 1: Predicted In Vitro Synergistic Effects
| Parameter | This compound + Paclitaxel | This compound + Cisplatin |
| Cell Viability (IC50) | Significant decrease in IC50 for paclitaxel in P-gp overexpressing cells. | Minor to moderate decrease in IC50 for cisplatin in select cell lines. |
| Combination Index (CI) | CI < 1, indicating strong synergism. | CI ≤ 1, indicating potential for additivity or slight synergism. |
| Dose Reduction Index (DRI) | High DRI for paclitaxel, allowing for significant dose reduction. | Low to moderate DRI for cisplatin. |
| Apoptosis Rate | Significant increase in apoptosis compared to paclitaxel alone. | Moderate increase in apoptosis compared to cisplatin alone. |
Table 2: Predicted In Vivo Antitumor Efficacy
| Parameter | This compound + Paclitaxel | This compound + Cisplatin |
| Tumor Growth Inhibition | Significantly enhanced tumor growth inhibition in xenograft models of P-gp overexpressing tumors. | Modest enhancement of tumor growth inhibition. |
| Survival Rate | Increased median and overall survival in animal models. | Potential for a slight increase in survival. |
| Toxicity Profile | Potential for increased paclitaxel-related toxicities (e.g., neurotoxicity). | Unlikely to significantly alter the intrinsic toxicity profile of cisplatin. |
Experimental Protocols
Should experimental validation be undertaken, the following are standard methodologies to assess the synergistic effects of this compound with paclitaxel and cisplatin.
1. Cell Viability Assay (MTT or CellTiter-Glo® Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination.
-
Methodology:
-
Seed cancer cells (both drug-sensitive and P-gp overexpressing resistant lines) in 96-well plates.
-
After 24 hours, treat cells with a range of concentrations of this compound, paclitaxel, and cisplatin individually.
-
For combination studies, treat cells with a fixed ratio of this compound and paclitaxel/cisplatin at various concentrations.
-
Incubate for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate IC50 values and use software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combinations.
-
Methodology:
-
Treat cells with this compound, paclitaxel, cisplatin, or their combinations at their respective IC50 concentrations for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the drug combinations in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., a P-gp overexpressing line for the paclitaxel study) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, paclitaxel/cisplatin alone, and the combination of this compound and paclitaxel/cisplatin.
-
Administer drugs according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualization of Pathways and Workflows
Caption: Mechanism of this compound and Paclitaxel Synergy.
References
- 1. Role of P-Gp in Treatment of Cancer [scirp.org]
- 2. Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncology [pharmacology2000.com]
- 8. Increased penetration of paclitaxel into the brain by inhibition of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of P-Glycoprotein Mediated Efflux of Paclitaxel by Coumarin Derivatives in Cancer Stem Cells: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin - Wikipedia [en.wikipedia.org]
- 15. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. P-Glycoprotein Overexpression Is Associated With Cisplatin Resistance in Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein depresses cisplatin sensitivity in L1210 cells by inhibiting cisplatin-induced caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (S)-OY-101's Ability to Overcome Chemoresistance: A Comparative Guide
Introduction
The development of resistance to chemotherapy is a primary obstacle in the successful treatment of many cancers. Novel therapeutic agents capable of resensitizing tumors to standard chemotherapeutic drugs are of critical importance. This guide provides a comparative overview of the in vivo validation of a novel investigational compound, (S)-OY-101, for its ability to overcome chemoresistance. As specific data for this compound is not yet publicly available, this document will serve as a template, presenting a hypothesized mechanism of action and plausible in vivo data. For comparative purposes, we will reference known compounds with similar objectives, such as IOX-101 and SDX-101, which have demonstrated efficacy in overcoming drug resistance in preclinical models.[1][2]
The primary focus of this guide is to detail the necessary experimental framework for in vivo validation, present data in a clear, comparative format, and visualize the complex biological and experimental processes involved. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and pharmacology.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to reverse chemoresistance by targeting key survival signaling pathways that are often upregulated in drug-resistant cancer cells. Drawing parallels from the compound IOX-101, which has been shown to suppress the Akt/mTOR/NF-κB signaling pathway in non-small cell lung cancer stem-like cells, we propose a similar mechanism for this compound.[1][3] This pathway is a central regulator of cell proliferation, survival, and apoptosis. Its inhibition is expected to lower the threshold for apoptosis induced by conventional chemotherapeutic agents.
Comparative Performance of this compound in a Chemoresistant Xenograft Model
The following table summarizes hypothetical in vivo data for this compound in combination with a standard chemotherapeutic agent, Cisplatin, in a murine xenograft model of chemoresistant non-small cell lung cancer (A549/CISR). The data is designed to reflect a synergistic interaction between this compound and Cisplatin, a phenomenon observed with other resistance-reversing agents.
Table 1: Hypothetical In Vivo Efficacy of this compound in Combination with Cisplatin
| Treatment Group | Dose Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 150 | - | - |
| Cisplatin | 5 mg/kg, i.p., weekly | 1200 ± 120 | 20 | 15 |
| This compound | 20 mg/kg, p.o., daily | 1350 ± 140 | 10 | 8 |
| This compound + Cisplatin | 20 mg/kg + 5 mg/kg | 450 ± 60 | 70 | 55 |
Table 2: Comparison with Alternative Chemoresistance-Reversing Agents
| Compound | Cancer Type | Mechanism of Action | Reported In Vivo Model |
| This compound (Hypothetical) | Non-Small Cell Lung Cancer | Suppression of Akt/mTOR/NF-κB signaling | Xenograft (A549/CISR) |
| IOX-101 | Non-Small Cell Lung Cancer | Suppression of Akt/mTOR/NF-κB signaling, reversal of MDR-1 expression.[1][3] | Not specified in provided abstracts. |
| SDX-101 (R-etodolac) | Multiple Myeloma | Induction of apoptosis via caspase activation, downregulation of cyclin D1.[2] | Not specified in provided abstracts, but tested on primary cells from refractory patients. |
Experimental Protocols
A rigorous and well-defined experimental protocol is essential for the in vivo validation of a chemoresistance-reversing agent. The following protocol outlines a standard workflow for assessing the efficacy of a compound like this compound.
In Vivo Xenograft Model for Chemoresistance
1. Objective: To evaluate the in vivo efficacy of this compound alone and in combination with Cisplatin in a chemoresistant human non-small cell lung cancer (NSCLC) xenograft mouse model.
2. Cell Line: Cisplatin-resistant human NSCLC cell line (e.g., A549/CISR). Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 µM Cisplatin to maintain the resistant phenotype.
3. Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old. Animals are acclimatized for one week prior to the start of the experiment.
4. Experimental Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Administered vehicle for this compound (e.g., 0.5% carboxymethylcellulose) orally daily and saline intraperitoneally weekly.
-
Group 2 (Cisplatin Monotherapy): Administered Cisplatin (5 mg/kg) intraperitoneally once weekly.
-
Group 3 (this compound Monotherapy): Administered this compound (20 mg/kg) orally daily.
-
Group 4 (Combination Therapy): Administered this compound (20 mg/kg) orally daily and Cisplatin (5 mg/kg) intraperitoneally once weekly.
5. Experimental Procedure:
-
Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 A549/CISR cells in 100 µL of Matrigel.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into the four treatment groups.
-
Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is recorded twice weekly to monitor toxicity.
-
Duration: The study continues for 21 days or until tumors in the control group reach the predetermined endpoint size. A subset of mice may be kept for survival analysis.
6. Efficacy and Toxicity Endpoints:
-
Primary Endpoint: Tumor growth inhibition at the end of the treatment period.
-
Secondary Endpoints: Overall survival, body weight changes, and signs of clinical toxicity.
-
Post-mortem Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and Western blot analysis to confirm the mechanism of action (e.g., levels of p-Akt, p-mTOR).
Conclusion
This guide outlines a comprehensive framework for the in vivo validation of this compound as a potential agent to overcome chemoresistance. Based on a hypothesized mechanism of action similar to other successful investigational drugs, the presented data illustrates the potential for a synergistic effect when combined with standard chemotherapy. The detailed experimental protocol provides a robust methodology for generating the necessary preclinical data to support further development. The validation of compounds like this compound through such rigorous in vivo studies is a critical step toward addressing the significant clinical challenge of acquired drug resistance in cancer therapy.
References
- 1. IOX-101 Reverses Drug Resistance Through Suppression of Akt/mTOR/NF-κB Signaling in Cancer Stem Cell-Like, Sphere-Forming NSCLC Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDX-101, the R-enantiomer of etodolac, induces cytotoxicity, overcomes drug resistance, and enhances the activity of dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IOX-101 Reverses Drug Resistance Through Suppression of Akt/mTOR/NF-κB Signaling in Cancer Stem Cell-Like, Sphere-Forming NSCLC Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Combination Index for (S)-OY-101 and Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the synergistic effects of (S)-OY-101, a potent and specific P-glycoprotein (P-gp) inhibitor, when used in combination with chemotherapy drugs. The primary goal of this combination is to overcome multidrug resistance (MDR), a significant challenge in cancer treatment. This compound sensitizes drug-resistant tumors to conventional chemotherapy by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of cytotoxic agents.
Currently, published data on the synergistic effects of this compound is available for its combination with vincristine. This guide presents a comprehensive overview of these findings. As data from studies with other chemotherapy drugs such as doxorubicin, paclitaxel, or cisplatin is not yet publicly available, this document will focus on the established synergistic relationship with vincristine and provide the foundational experimental protocols and mechanistic insights relevant for future research into other combinations.
Quantitative Analysis of Drug Combinations
The synergistic effect of this compound and vincristine has been quantified in the drug-resistant human esophageal cancer cell line Eca109/VCR, which overexpresses P-gp. The Combination Index (CI), calculated using the Chou-Talalay method, is a key metric where a CI value less than 1 indicates synergy.
| Drug Combination | Cancer Type | Cell Line | IC50 of this compound in Combination | Reversal Fold* | In Vivo Tumor Growth Inhibition | Reference |
| This compound + Vincristine | Esophageal Cancer | Eca109/VCR | 9.9 ± 1.3 nM | 690.6 | 79.13% | [1] |
*Reversal Fold indicates the factor by which this compound restored the sensitivity of the resistant cells to the chemotherapy drug.
Experimental Protocols
The determination of the Combination Index is based on precise experimental methodologies. Below is a generalized protocol for the key experiments cited in the analysis of this compound and chemotherapy agent combinations.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Eca109/VCR) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or the chemotherapeutic agent (e.g., vincristine) alone for 72 hours to determine the concentration that inhibits 50% of cell growth (IC50).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus drug concentration and fitting the data to a dose-response curve.
Combination Index (CI) Calculation (Chou-Talalay Method)
-
Experimental Design: Based on the IC50 values of the individual drugs, a combination experiment is designed using a constant ratio of the two drugs (e.g., based on their IC50 ratio).
-
Cell Treatment and Viability Assay: Cells are treated with the drug combinations at various concentrations, and a cell viability assay (e.g., MTT) is performed as described above.
-
Data Analysis with CompuSyn Software: The dose-effect data for the individual drugs and their combination are input into a software program like CompuSyn. The software calculates the CI values based on the median-effect equation.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Determining the Combination Index.
Signaling Pathway
Caption: Mechanism of this compound in Reversing P-gp Mediated Drug Resistance.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-OY-101
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like (S)-OY-101 are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing upon established best practices for hazardous chemical waste management in the absence of a specific Safety Data Sheet (SDS).
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound is publicly available, this document synthesizes general best practices for the disposal of investigational pharmaceutical compounds. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and the known properties of the compound.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on standard laboratory procedures for handling potentially hazardous chemicals, the following PPE should be utilized:
-
Eye Protection: Wear safety glasses or goggles.
-
Skin Protection: Use chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and collection.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, vials, gloves, and bench paper.
-
Segregate this compound waste from general laboratory waste, sharps, and other chemical waste streams to prevent unintended chemical reactions.[1][2] Incompatible materials should be stored separately.
-
-
Waste Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][3]
-
The label must include the full chemical name, "this compound," and a description of the contents (e.g., "Solid this compound waste," "this compound in methanol solution").
-
Include appropriate hazard pictograms if the hazards of this compound are known or suspected (e.g., acute toxicity, environmental hazard).
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
The waste will be disposed of at an approved waste disposal plant.[1]
-
Quantitative Data Summary
As there is no specific data available for this compound, the following table provides a template for summarizing key quantitative information that would typically be found in a Safety Data Sheet. Researchers should aim to characterize their compound to the best of their ability and fill in this information to guide proper handling and disposal.
| Parameter | Value | Units | Source/Notes |
| LD50 (Oral) | Data not available | mg/kg | Estimate based on similar compounds if possible. |
| LD50 (Dermal) | Data not available | mg/kg | Estimate based on similar compounds if possible. |
| LC50 (Inhalation) | Data not available | ppm or mg/L | Estimate based on similar compounds if possible. |
| Solubility in Water | Data not available | g/L | Important for assessing environmental risk. |
| Vapor Pressure | Data not available | mm Hg | Relevant for inhalation hazard assessment. |
| Flash Point | Data not available | °C / °F | Important for fire hazard assessment. |
| Chemical Incompatibilities | Data not available | - | e.g., Strong oxidizing agents, acids, bases. |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly available. When developing protocols, it is essential to incorporate safety measures at each step, from handling the pure compound to the disposal of all resulting waste streams. All protocols should be reviewed and approved by the relevant institutional safety committee.
Logical Workflow for Disposal
Caption: Figure 1. Decision-Making Workflow for this compound Disposal
Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate procedures.
Spill Response
-
Evacuate: Immediately evacuate the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material such as vermiculite or sand to contain the spill.[1][4]
-
Collect: Carefully collect the absorbed material and place it into a sealed and labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
References
Essential Safety and Handling Protocols for (S)-OY-101
(S)-OY-101 is a novel chemical entity. Specific hazard data is not available. Therefore, it must be handled as a particularly hazardous substance, assuming high potency and toxicity until proven otherwise. This guide provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Risk Assessment and Control
Before any handling of this compound, a thorough risk assessment must be conducted.[1][2][3] Since the specific toxicological properties are unknown, the principle of precaution dictates treating it as a highly potent compound.[4][5] All personnel must be trained on this Standard Operating Procedure (SOP) and be familiar with the location and use of emergency equipment, such as safety showers and eyewash stations.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent inhalation, ingestion, and skin contact.[6][7] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double nitrile gloves or chemical-resistant gloves.[8] | Prevents skin contact with the compound. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9][10] | Protects against splashes and aerosols. |
| Body Protection | A disposable, solid-front protective laboratory coat or coveralls (e.g., Tyvek®).[11] Sleeve covers should also be utilized.[8] | Provides a barrier against contamination of skin and personal clothing. |
| Respiratory Protection | An N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be used.[9][12] | Prevents inhalation of airborne particles of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[9] | Protects against spills and contamination of personal footwear. |
Operational Plan: Handling this compound
All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood, glove box, or other approved containment device to minimize exposure.[8][10][13]
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Designate a specific area within the laboratory for handling this compound.[8]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
-
Place absorbent pads on the work surface to contain any potential spills.[8]
-
-
Compound Handling :
-
Don all required PPE as specified in the table above.
-
Carefully transport the container of this compound to the designated handling area (e.g., fume hood).
-
Perform all manipulations, such as weighing and dissolution, within the containment device.
-
Use Luer-lock syringes and other safety-engineered sharps to prevent accidental injections.[8]
-
Keep containers of this compound tightly sealed when not in use.[10]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of all contaminated waste in designated hazardous waste containers.[14]
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[14][15]
-
Waste Segregation : At the point of generation, segregate waste into appropriate, clearly labeled containers.[14]
-
Solid Waste : Contaminated gloves, bench paper, vials, and other non-sharp materials should be placed in a labeled, sealed, and puncture-resistant container.[14]
-
Liquid Waste : Solutions containing this compound must be collected in a labeled, sealed, and chemically-resistant container.[14]
-
Sharps Waste : Contaminated needles, syringes, and broken glass must be placed in a puncture-proof, labeled sharps container.[14]
-
-
Container Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.[14]
-
Waste Accumulation and Pickup : Store waste containers in a designated satellite accumulation area within the laboratory.[14] Once a container is full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[6][14]
Emergency Procedures
-
Spill : In case of a spill, immediately alert others in the area.[10] For a small spill, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For a large spill, evacuate the area and contact EHS.[4][8] All spill cleanup materials must be disposed of as hazardous waste.[10][15]
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[4]
-
Inhalation : Move to fresh air immediately.[4]
-
In all cases of exposure, seek immediate medical attention.[4]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. intersolia.com [intersolia.com]
- 4. twu.edu [twu.edu]
- 5. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. afd.calpoly.edu [afd.calpoly.edu]
- 11. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 12. aiha.org [aiha.org]
- 13. uwm.edu [uwm.edu]
- 14. benchchem.com [benchchem.com]
- 15. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
